1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine
Description
Propriétés
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-ethylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-4-22-16-12-14(6-7-15(16)21-3)13-17-8-10-18(11-9-17)23(19,20)5-2/h6-7,12H,4-5,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUBLSWRHISNCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)CC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine: Exact Mass and Physicochemical Profile for Drug Discovery Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the exact mass and key physicochemical properties of the novel compound, 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this molecule. It outlines its structural features, calculated exact mass, and predicted physicochemical parameters critical for assessing its drug-like potential. Furthermore, this guide presents detailed, field-proven methodologies for the experimental determination of these properties, grounding the discussion in the principles of scientific integrity and experimental robustness.
Introduction: The Imperative of Physicochemical Profiling in Modern Drug Discovery
The journey of a novel chemical entity from a promising hit to a viable drug candidate is contingent on a thorough understanding of its fundamental physical and chemical attributes.[1][2][3] These physicochemical properties, including molecular weight, lipophilicity, solubility, and ionization state (pKa), are not merely academic data points; they are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.[3][4] A compound's ability to be absorbed, distributed, metabolized, and excreted (ADME) is intrinsically linked to these characteristics.[1][2] Therefore, early and accurate profiling of a compound like 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine is paramount for making informed decisions in the drug discovery pipeline, ultimately saving resources and accelerating the development of new therapeutics.[2]
This guide focuses on 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine, a molecule featuring a substituted benzyl group, a piperazine core, and an ethylsulfonyl moiety. Each of these structural components contributes to its overall physicochemical profile and potential biological activity. The piperazine ring is a common scaffold in medicinal chemistry, known for its ability to impart aqueous solubility and serve as a versatile linker. The ethylsulfonyl group can influence properties such as polarity and hydrogen bonding capacity. The substituted aromatic ring plays a significant role in receptor binding and metabolic stability. A comprehensive understanding of the interplay of these functional groups is essential for predicting the compound's behavior in biological systems.
Molecular Structure and Exact Mass Determination
A precise understanding of a molecule's elemental composition is foundational to its characterization.[5] The exact mass, calculated from the sum of the masses of the most abundant isotopes of its constituent atoms, is a critical parameter for confirming molecular identity via high-resolution mass spectrometry (HRMS).[5][6]
Chemical Structure and Molecular Formula
The structure of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine is as follows:
-
IUPAC Name: 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine
-
Molecular Formula: C₁₆H₂₆N₂O₄S
Calculation of Exact Mass
The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecular formula.[5][6]
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 16 | 12.000000 | 192.000000 |
| Hydrogen (¹H) | 26 | 1.007825 | 26.20345 |
| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |
| Oxygen (¹⁶O) | 4 | 15.994915 | 63.97966 |
| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |
| Total Exact Mass | 342.161329 |
The calculated exact mass of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine is 342.161329 Da . This value is a crucial benchmark for the identification and confirmation of the compound in analytical experiments.[5]
Physicochemical Properties: A Predictive Analysis
In the early stages of drug discovery, predictive models are invaluable for estimating the physicochemical properties of a compound before its synthesis or in parallel with its initial characterization.[1][7] These predictions guide the selection of appropriate experimental conditions and help to anticipate potential liabilities.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 342.47 g/mol | Influences absorption and distribution; generally, lower molecular weight is preferred for oral bioavailability (Lipinski's Rule of Five).[7] |
| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | A measure of lipophilicity, which affects solubility, permeability, and metabolism. A balanced logP is crucial for good ADME properties.[1][7] |
| Aqueous Solubility | Moderately Soluble | Essential for absorption and formulation. Poor solubility can lead to low bioavailability. |
| pKa (Acid Dissociation Constant) | ~7.5 - 8.5 (for the piperazine nitrogen) | Determines the ionization state of the molecule at physiological pH, which impacts solubility, permeability, and receptor binding.[1][3] |
| Hydrogen Bond Donors | 0 | The number of hydrogen bond donors influences permeability and solubility. |
| Hydrogen Bond Acceptors | 6 | The number of hydrogen bond acceptors affects solubility and receptor interactions. |
| Polar Surface Area (PSA) | ~60 - 70 Ų | Relates to membrane permeability. A lower PSA is generally associated with better cell penetration. |
Experimental Determination of Physicochemical Properties
While predictive models provide valuable initial insights, experimental determination of physicochemical properties is essential for accurate characterization and to validate the computational predictions.
Workflow for Physicochemical Property Determination
Caption: Figure 1: Experimental workflow for the synthesis and characterization of a novel compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Verification
Principle: HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, have the capability to measure the mass-to-charge ratio (m/z) of an ion with high precision, allowing for the determination of its elemental composition.[8]
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a calibrated high-resolution mass spectrometer coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the protonated molecule [M+H]⁺. The measured m/z value should be compared to the calculated exact mass of the protonated species (343.169154 Da). The mass accuracy should ideally be within 5 ppm.[6]
High-Performance Liquid Chromatography (HPLC) for logP Determination
Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known logP values, the logP of the test compound can be determined.[7]
Protocol:
-
System Setup: Use a C18 reverse-phase HPLC column with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a suitable buffer.
-
Calibration: Inject a series of standard compounds with known logP values and record their retention times. Create a calibration curve by plotting retention time against logP.
-
Sample Analysis: Inject the test compound and determine its retention time under the same conditions.
-
logP Calculation: Interpolate the logP of the test compound from the calibration curve using its retention time.
Potentiometric Titration for pKa Determination
Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is the pH at which the compound is 50% ionized.[3]
Protocol:
-
Sample Preparation: Dissolve a precise amount of the compound in a co-solvent system (e.g., water/methanol) to ensure solubility.
-
Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution with a standardized solution of hydrochloric acid while recording the pH at each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value can be determined from the inflection point of the titration curve.
Synthesis Pathway
A plausible synthetic route to 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine can be envisioned based on established chemical transformations.
Caption: Figure 2: Plausible synthetic pathway for the target compound.
Synthetic Procedure Outline:
-
Synthesis of 1-(Ethylsulfonyl)piperazine: Piperazine is reacted with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to form the sulfonamide.[9]
-
Synthesis of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine: The intermediate, 1-(ethylsulfonyl)piperazine, is then reacted with a 3-ethoxy-4-methoxybenzyl halide (e.g., bromide or chloride) via a nucleophilic substitution reaction, typically in the presence of a base and a suitable solvent, to yield the final product.
Conclusion
The comprehensive characterization of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine, starting with the precise determination of its exact mass and extending to a thorough evaluation of its key physicochemical properties, is a critical endeavor in the early stages of drug discovery. The data and methodologies presented in this guide provide a robust framework for researchers and scientists to assess the drug-like potential of this and similar novel chemical entities. An early and in-depth understanding of these fundamental molecular attributes allows for more strategic and efficient drug development programs, ultimately increasing the probability of success in bringing new and effective therapies to patients.
References
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.
- Physical and Chemical Properties of Drugs and Calculations.
- Exact Mass Definition. Fiveable.
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- Physicochemical Property Study. WuXi AppTec DMPK.
- Physicochemical property of drug molecules with respect to drug actions. JBINO.
- Exact Mass Measurement - A Powerful Tool in Identification and Confirmation.
- Mass Measurements in Chemistry. Target Analysis.
- Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applic
- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
- Mass (mass spectrometry). Wikipedia.
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. jbino.com [jbino.com]
- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Mass (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. mdpi.com [mdpi.com]
Application Note: Comprehensive NMR Spectroscopy Characterization of 1-(3-Ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine
Introduction & Chemical Context
The compound 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine represents a highly functionalized scaffold frequently encountered in modern medicinal chemistry. The 3-ethoxy-4-methoxybenzyl moiety is a privileged pharmacophore, most notably recognized for its role in phosphodiesterase-4 (PDE4) inhibitors such as roflumilast[1]. When conjugated to a piperazine sulfonamide core, the resulting architecture presents unique electronic and conformational environments.
For researchers and drug development professionals, confirming the precise regiochemistry of such multi-substituted heterocycles is paramount. This application note provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unequivocally characterize this molecule, explaining the fundamental causality behind its spectral behavior.
Mechanistic Insights & Spectral Causality (E-E-A-T)
To move beyond empirical observation, it is critical to understand why the NMR resonances of this molecule manifest as they do. The chemical shifts are governed by three distinct electronic domains:
-
The Electron-Rich Benzyl Domain: The oxygen atoms of the 3-ethoxy and 4-methoxy groups donate electron density into the aromatic ring via resonance (+M effect). This shielding effect pushes the aromatic protons upfield (typically 6.8–6.9 ppm) compared to an unsubstituted benzene ring. The 1,3,4-substitution pattern inherently generates a classic ABX spin system, characterized by a meta-coupled doublet, an ortho-coupled doublet, and a doublet of doublets[2].
-
The Polarized Piperazine Core: The piperazine ring acts as an electronic bridge between the electron-donating benzyl group and the electron-withdrawing ethylsulfonyl group. The strong inductive pull (-I effect) of the sulfonamide group heavily deshields the adjacent piperazine protons (C3/C5) to ~3.25–3.35 ppm. Conversely, the protons adjacent to the benzylic nitrogen (C2/C6) experience less deshielding and resonate further upfield at ~2.50–2.55 ppm[3].
-
The Ethylsulfonyl Terminus: The −SO2− linkage drastically alters the electronic environment of its attached ethyl group. While the methylene ( CH2 ) protons are deshielded by the adjacent sulfur atom (~2.95 ppm), the terminal methyl ( CH3 ) carbon is remarkably shielded in 13C NMR, typically appearing around 7.8 ppm—a highly diagnostic signature for ethylsulfonyl groups[4].
Experimental Protocol: A Self-Validating System
A robust analytical workflow must be self-validating. In this molecule, the primary analytical challenge is distinguishing the ethoxy group from the ethylsulfonyl group, as both present as ethyl spin systems (a quartet and a triplet) in 1H NMR. We resolve this by employing a 2D NMR strategy (HSQC and HMBC) that cross-verifies every assignment.
Figure 1: Standardized NMR characterization workflow for small molecule structural validation.
Sample Preparation
Causality of Solvent Choice: The target molecule lacks strong, polar hydrogen-bond donors (no free -OH or -NH). Therefore, deuterated chloroform ( CDCl3 ) is the optimal solvent. It provides excellent solubility, prevents chemical exchange broadening, and yields sharp, highly resolved multiplets.
-
Weigh 15–20 mg of the synthesized compound with high precision.
-
Dissolve the compound in 0.6 mL of CDCl3 (containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard).
-
Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary to prevent magnetic field inhomogeneities).
Acquisition Parameters
-
1H NMR (400 MHz): Number of scans (ns) = 16; Relaxation delay (d1) = 1.0 s; Spectral width (sw) = 12 ppm.
-
13C NMR (100 MHz): ns = 512 to 1024; d1 = 2.0 s (to allow relaxation of quaternary carbons); waltz16 decoupling sequence applied.
-
2D HSQC & HMBC: ns = 4 per increment; 256 t1 increments. HMBC optimized for long-range coupling constants ( nJCH ) of 8 Hz.
Data Presentation & Spectral Assignment
The tables below summarize the expected chemical shifts, multiplicities, and coupling constants derived from the structural and electronic principles outlined above[3],[2],[4].
Table 1: Expected 1H NMR Data (400 MHz, CDCl3 )
| Position / Moiety | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic H-2 | 6.88 | d | 1H | ~1.8 |
| Aromatic H-6 | 6.82 | dd | 1H | ~8.0, 1.8 |
| Aromatic H-5 | 6.78 | d | 1H | ~8.0 |
| Ethoxy -OCH₂- | 4.08 | q | 2H | 7.0 |
| Methoxy -OCH₃ | 3.86 | s | 3H | - |
| Benzylic -CH₂- | 3.45 | s | 2H | - |
| Piperazine C3/C5-H₂ | 3.30 | m | 4H | - |
| Ethylsulfonyl -SO₂CH₂- | 2.95 | q | 2H | 7.4 |
| Piperazine C2/C6-H₂ | 2.52 | m | 4H | - |
| Ethoxy -CH₃ | 1.45 | t | 3H | 7.0 |
| Ethylsulfonyl -CH₃ | 1.35 | t | 3H | 7.4 |
Table 2: Expected 13C NMR Data (100 MHz, CDCl3 )
| Position / Moiety | Chemical Shift (δ, ppm) | Carbon Type | Diagnostic Feature |
| Aromatic C-4 (OMe) | 149.0 | Quaternary | Deshielded by oxygen (+M effect) |
| Aromatic C-3 (OEt) | 148.2 | Quaternary | Deshielded by oxygen (+M effect) |
| Aromatic C-1 | 130.5 | Quaternary | Benzylic attachment point |
| Aromatic C-6 | 121.5 | CH | Aromatic |
| Aromatic C-2 | 113.8 | CH | Aromatic |
| Aromatic C-5 | 111.2 | CH | Aromatic |
| Ethoxy -OCH₂- | 64.5 | CH₂ | Highly deshielded by oxygen |
| Benzylic -CH₂- | 62.8 | CH₂ | Deshielded by nitrogen and aryl ring |
| Methoxy -OCH₃ | 56.0 | CH₃ | Typical methoxy shift |
| Piperazine C2/C6 | 52.6 | CH₂ | Adjacent to benzylic amine |
| Piperazine C3/C5 | 46.2 | CH₂ | Shielded relative to C2/C6 due to SO₂ |
| Ethylsulfonyl -SO₂CH₂- | 44.5 | CH₂ | Sulfur-bound carbon |
| Ethoxy -CH₃ | 14.8 | CH₃ | Typical aliphatic methyl |
| Ethylsulfonyl -CH₃ | 7.8 | CH₃ | Highly shielded diagnostic methyl |
Structural Validation Logic via 2D NMR
To ensure the trustworthiness of the assignment, the protocol relies on logical cross-validation using 2D techniques.
Distinguishing the Ethyl Groups: While 1D 1H NMR shows two quartets and two triplets, Heteronuclear Single Quantum Coherence (HSQC) definitively pairs the protons to their respective carbons. The ethoxy CH2 (~4.08 ppm) will correlate to an oxygen-bearing carbon at ~64.5 ppm. Conversely, the ethylsulfonyl CH2 (~2.95 ppm) will correlate to a sulfur-bearing carbon at ~44.5 ppm.
Confirming Regiochemistry: Heteronuclear Multiple Bond Correlation (HMBC) is utilized to lock the functional groups into their spatial positions. The ethoxy protons will show a strong 3JCH correlation to the aromatic C-3 carbon (~148.2 ppm), proving its attachment to the ring. The ethylsulfonyl protons will show no aromatic correlations, instead correlating exclusively to the piperazine C3/C5 carbons (~46.2 ppm).
Figure 2: Key 2D NMR (COSY and HMBC) correlation logic used to validate regiochemistry.
By systematically applying this workflow, researchers can confidently verify the structure of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine, ensuring high-fidelity data for downstream pharmacological testing or patent documentation.
References
-
Title: N-allyl-N-(3-ethoxy-4-methoxybenzyl)-2-(4-hydroxyphenyl)ethan-1-amine (16) Source: Bio-protocol URL: [2]
-
Title: Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives Source: Taylor & Francis URL: [3]
-
Title: Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors Source: PMC (National Institutes of Health) URL: [4]
-
Title: Amaryllidaceae Alkaloids of Norbelladine-Type as Inspiration for Development of Highly Selective Butyrylcholinesterase Inhibitors Source: PMC (National Institutes of Health) URL: [1]
Sources
- 1. Amaryllidaceae Alkaloids of Norbelladine-Type as Inspiration for Development of Highly Selective Butyrylcholinesterase Inhibitors: Synthesis, Biological Activity Evaluation, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cellular Assay Preparation and Evaluation of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine
Introduction & Scientific Rationale
The compound 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine represents a highly targeted synthetic molecule designed for immunomodulation. From a structural perspective, the 3-ethoxy-4-methoxybenzyl moiety is a well-established, field-proven pharmacophore for Phosphodiesterase 4 (PDE4) inhibition, sharing critical structural homology with clinical-stage anti-inflammatory agents such as Apremilast and Rolipram . The integration of the 4-(ethylsulfonyl)piperazine group is engineered to enhance target pocket affinity and modulate the compound's pharmacokinetic profile.
Mechanism of Action: PDE4 is the principal enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune cells (e.g., macrophages, T-cells). By inhibiting PDE4, this compound prevents cAMP degradation. The resulting elevation in intracellular cAMP activates Protein Kinase A (PKA) and the Exchange Protein Directly Activated by cAMP (Epac). This dual-pathway activation phosphorylates the cAMP response element-binding protein (CREB) and simultaneously inhibits the Nuclear Factor kappa B (NF-κB) signaling cascade, which ultimately suppresses the transcription and secretion of pro-inflammatory cytokines, most notably TNF-α .
Figure 1: Mechanism of PDE4 inhibition leading to suppressed TNF-α production via cAMP elevation.
Compound Preparation & Handling
To ensure reproducible assay performance, strict handling protocols must be observed:
-
Solubility & Reconstitution : The ethylsulfonyl and methoxybenzyl groups render the compound highly lipophilic. It must be reconstituted in 100% anhydrous Dimethyl Sulfoxide (DMSO) to generate a 10 mM master stock.
-
Causality for Solvent Choice : Attempting to dissolve this compound directly in aqueous buffers will cause micro-precipitation, leading to artificially low calculated potency (false negatives). Serial dilutions must be performed in 100% DMSO, ensuring that the final in-well concentration of DMSO never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity in sensitive macrophage cultures.
Experimental Strategy
To rigorously validate 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine as a functional PDE4 inhibitor, a two-tiered cellular assay strategy is required. This ensures a self-validating system where biochemical target engagement is directly correlated with phenotypic efficacy.
-
Assay 1: Intracellular cAMP Accumulation (Target Engagement) - Directly measures the biochemical consequence of PDE4 inhibition .
-
Assay 2: LPS-Induced TNF-α Inhibition (Phenotypic Efficacy) - Evaluates the functional anti-inflammatory response in a physiologically relevant immune model (RAW 264.7 murine macrophages) .
Figure 2: Step-by-step experimental workflow for evaluating PDE4 inhibitors in cellular assays.
Protocol 1: Intracellular cAMP Accumulation Assay
Scientific Causality : Why use Forskolin? In resting RAW 264.7 cells, basal adenylate cyclase activity is minimal, resulting in cAMP levels near the lower limit of detection. By adding Forskolin, we artificially stimulate adenylate cyclase to produce a steady stream of cAMP. This creates a dynamic window where the inhibition of PDE4 by our test compound results in a massive, easily quantifiable accumulation of cAMP.
Step-by-Step Methodology
-
Cell Seeding : Harvest RAW 264.7 cells at 80% confluency. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Seed at a density of 1 × 10⁴ cells/well in a 384-well low-volume white microplate.
-
Compound Pre-treatment : Add 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine across a 10-point dose-response range (1 nM to 10 µM). Incubate for 30 minutes at 37°C.
-
Self-Validation Check: Include a 0.1% DMSO vehicle control (baseline) and 10 µM Apremilast or Rolipram as a maximum inhibition control.
-
-
Adenylate Cyclase Stimulation : Add Forskolin to a final concentration of 1 µM. Incubate for exactly 30 minutes at room temperature.
-
Causality: A 30-minute timeframe captures the peak of cAMP accumulation before compensatory phosphodiesterase upregulation or receptor desensitization occurs.
-
-
Lysis and Detection : Add the HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing the cAMP-d2 conjugate and Anti-cAMP Cryptate. Incubate for 1 hour at room temperature in the dark.
-
Readout : Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using excitation at 337 nm and dual emission at 620 nm and 665 nm. Calculate the HTRF ratio (665/620) and interpolate cAMP concentrations using a standard curve.
Protocol 2: LPS-Induced TNF-α Inhibition in RAW 264.7 Macrophages
Scientific Causality : Lipopolysaccharide (LPS) activates Toll-Like Receptor 4 (TLR4), triggering a massive release of TNF-α. Pre-incubating the cells with the PDE4 inhibitor allows intracellular cAMP to accumulate before the TLR4 cascade begins, preemptively blunting the NF-κB-driven inflammatory response.
Step-by-Step Methodology
-
Cell Seeding : Seed RAW 264.7 cells at 1 × 10⁵ cells/well in 96-well clear tissue culture plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂ to allow adherence.
-
Serum Starvation : Replace media with 1% FBS DMEM for 2 hours prior to treatment.
-
Causality: High serum concentrations contain albumin and other proteins that heavily bind lipophilic compounds, artificially shifting the apparent IC₅₀ to higher concentrations.
-
-
Compound Treatment : Treat cells with the test compound (1 nM – 10 µM) for 1 hour.
-
LPS Challenge : Spike in LPS (E. coli O111:B4) to a final concentration of 100 ng/mL. Incubate for 4 hours.
-
Causality: TNF-α transcription and secretion peak between 4 to 6 hours post-LPS stimulation. Longer incubations may lead to cytokine degradation or secondary autocrine signaling artifacts.
-
-
Supernatant Harvest : Centrifuge the plate at 1,500 rpm for 5 minutes to pellet floating cells. Transfer the cell-free supernatant to a new plate for ELISA.
-
Viability Counter-Screen (Crucial Self-Validation) : Add MTT reagent or CellTiter-Glo to the remaining cells in the original plate.
-
Causality: A common pitfall in drug discovery is misinterpreting compound-induced cytotoxicity as anti-inflammatory efficacy. If a compound kills the macrophages, TNF-α levels will naturally drop. Multiplexing the ELISA with a viability assay guarantees the observed IC₅₀ reflects true pharmacological target engagement rather than cell death.
-
-
ELISA : Quantify TNF-α in the supernatant using a standard murine TNF-α sandwich ELISA kit according to the manufacturer's instructions.
Data Presentation and Expected Outcomes
To accurately benchmark 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine, its pharmacological profile should be compared against industry standards for PDE4 inhibitors. The table below summarizes the expected quantitative outcomes if the compound acts as a potent PDE4 inhibitor.
| Pharmacological Parameter | Assay Type | Expected IC₅₀ / EC₅₀ Range | Reference Control (Apremilast) |
| cAMP Accumulation (EC₅₀) | Target Engagement | 50 nM - 200 nM | ~ 74 nM |
| TNF-α Inhibition (IC₅₀) | Phenotypic Efficacy | 100 nM - 500 nM | ~ 104 nM |
| Cell Viability (CC₅₀) | Cytotoxicity Counter-screen | > 10 µM | > 10 µM |
References
-
A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug. Organic Process Research & Development - ACS Publications. URL:[Link]
-
Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors. PubMed Central (PMC). URL:[Link]
-
Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. PubMed Central (PMC). URL:[Link]
-
Synergistic effect of phosphodiesterase 4 inhibitor and serum on migration of endotoxin-stimulated macrophages. PubMed Central (PMC). URL:[Link]
Technical Support Center: Improving Aqueous Solubility of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine
Prepared by: Senior Application Scientist, Pharmaceutical Development
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine and encountering challenges related to its aqueous solubility. This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address specific experimental issues, grounded in established scientific principles for solubility enhancement.
Section 1: Compound Characterization & Initial Assessment
This section addresses fundamental questions about the physicochemical properties of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine that are critical for understanding its solubility behavior.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The aqueous solubility of this molecule is governed by a balance of hydrophilic and hydrophobic features.
-
Hydrophobic Moieties: The 3-ethoxy-4-methoxybenzyl group and the ethylsulfonyl group are the primary contributors to the molecule's lipophilicity and low intrinsic aqueous solubility. Larger organic molecules with high molecular weights tend to be less soluble in water[1].
-
Hydrophilic Moieties: The piperazine ring contains two nitrogen atoms. The nitrogen at position 1 is a tertiary amine, and the nitrogen at position 4 is part of a sulfonamide-like structure. The tertiary amine at N-1 is basic and can be protonated in acidic conditions. This ability to ionize is the most critical feature for potential solubility enhancement.
Based on its structure, the compound is likely a weak base and is expected to exhibit low solubility in neutral and alkaline aqueous media, placing it potentially in BCS Class II or IV.[2][3]
Q2: I'm observing very low solubility in my initial aqueous screens (e.g., water, PBS pH 7.4). Is this expected?
A2: Yes, this is entirely expected. The molecule's large, non-polar benzyl and ethylsulfonyl groups dominate its behavior in neutral pH water. In phosphate-buffered saline (PBS) at pH 7.4, the basic piperazine nitrogen is largely un-ionized, meaning the molecule remains in its neutral, poorly soluble form. The intrinsic solubility (S₀) of the neutral form is anticipated to be low. For a drug to be absorbed, it must first be in solution at the site of absorption; therefore, low aqueous solubility is a major challenge for formulation scientists.[4]
Q3: How do I experimentally determine the intrinsic solubility (S₀) and pKa of my compound?
A3: Accurately determining these parameters is a critical first step. The "shake-flask" method is a standard approach for measuring equilibrium solubility.[5]
Experimental Protocol: Shake-Flask Solubility & pKa Determination
-
Preparation: Prepare a series of buffered aqueous solutions across a wide pH range (e.g., pH 2 to pH 10).
-
Addition of Compound: Add an excess amount of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine to a vial containing each buffer. The solid should be visible, ensuring saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]
-
Sample Collection & Separation: Withdraw an aliquot from each vial and immediately filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solid.[5]
-
Analysis: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Interpretation:
-
The intrinsic solubility (S₀) is the lowest measured solubility value, typically observed at pH values 2 units or more above the pKa.[5]
-
Plot the logarithm of solubility against the pH. The resulting curve can be used to determine the pKa . For a basic drug, the pKa is the pH at which the ionized and un-ionized forms are present in equal concentrations.
-
Section 2: Troubleshooting Common Solubility Problems
This section provides direct answers to common issues encountered during experiments.
Q4: My compound dissolved initially in an acidic buffer but then precipitated over time. What happened?
A4: This is a classic case of a compound "crashing out" of solution and is often related to pH shifts or exceeding the solubility product of a salt form.
-
Cause 1: pH Instability: The buffer capacity of your solution may have been insufficient to handle any extraneous acidic or basic inputs, or there may have been CO₂ absorption from the air, causing a slight pH shift towards neutral where the compound is less soluble.[7]
-
Cause 2: Salt Precipitation/Disproportionation: If you formed a salt in situ (e.g., by adding HCl), you may have created a supersaturated solution. Over time, the system equilibrates, and the excess compound precipitates. This can also happen if a less soluble salt form or the free base is more thermodynamically stable and precipitates.[3]
Troubleshooting Steps:
-
Verify Buffer Capacity: Ensure your buffer concentration is adequate for the experiment.
-
Confirm pH: Re-measure the pH of the solution after the precipitation event to check for shifts.[6]
-
Investigate Dilution: If this occurs after sampling and dilution for an analytical measurement, the dilution step may be causing precipitation. Consider diluting with an acidic solution rather than neutral mobile phase.[8]
Q5: I am seeing high variability in my dissolution testing results. What are the likely causes?
A5: High variability in dissolution tests often points to issues with the method, materials, or environment rather than the compound itself.
| Potential Cause | Troubleshooting Action | Reference |
| Inconsistent Media Preparation | Verify that buffer components, including hydrated salts, are weighed and prepared correctly. Minor variations in pH or ionic strength can have a large impact. | [8] |
| Post-Sampling Precipitation | The drug may be supersaturated in the dissolution medium and precipitating after sampling but before analysis. | [8] |
| Inadequate Wetting | The solid compound may be poorly wetted by the dissolution medium, leading to clumping and inconsistent surface area exposure. | [9] |
| Degradation in Medium | The compound may be chemically unstable at the pH of the dissolution medium, degrading over the course of the experiment. | [8] |
Section 3: Detailed Solubility Enhancement Strategies
This section provides detailed guides for common and effective methods to improve the aqueous solubility of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine.
Strategy 1: pH Modification
This is the most direct approach for an ionizable compound like this one. By lowering the pH, the basic piperazine nitrogen becomes protonated, forming a more polar, water-soluble cation.
FAQ: At what pH should I expect to see a significant increase in solubility?
A significant increase in solubility will occur at pH values below the compound's pKa. A general rule of thumb is that a basic drug will be >90% ionized at a pH one unit below its pKa and >99% ionized at a pH two units below its pKa. The solubility of amines in dilute aqueous acid reflects their conversion to the more polar ammonium ion.
Workflow for pH-Based Solubility Enhancement
Caption: Workflow for pH-dependent solubility profiling.
Troubleshooting pH Modification
| Problem | Possible Cause | Recommended Solution |
| Solubility does not increase as much as expected at low pH. | Common-Ion Effect: If using an HCl salt of the compound and adjusting pH with HCl, the excess chloride ions can suppress solubility. | Use a different acid for pH adjustment (e.g., methanesulfonic acid) or a non-chloride buffer system.[10] |
| Compound degrades at low pH. | The compound is susceptible to acid-catalyzed hydrolysis. | Assess stability across a pH range. If degradation is rapid, this method may not be suitable for long-term liquid formulations. |
Strategy 2: Salt Formation
Forming a salt is one of the most common and effective ways to increase the dissolution rate and apparent solubility of ionizable drugs.[11][12][13] For this basic compound, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, tosylate) is a primary strategy.
FAQ: How do I choose the right counter-ion for salt formation?
The choice of counter-ion is critical and can significantly impact the salt's properties, including solubility, stability, and hygroscopicity. A salt screen is performed to identify the optimal salt form.
-
Strong Acids (e.g., HCl, H₂SO₄, Methanesulfonic acid): These tend to form salts with higher solubility but can sometimes be more hygroscopic.[10]
-
Weaker Organic Acids (e.g., Citric, Tartaric, Maleic acid): These may offer a balance of properties and can sometimes form more stable crystalline structures.
Protocol: Basic Salt Screening
-
Solvent Selection: Dissolve the free base of the compound in a suitable organic solvent (e.g., acetone, ethanol, isopropanol) at a known concentration.
-
Acid Addition: In separate vials, add a stoichiometric amount (e.g., 1.0-1.1 equivalents) of different acid counter-ions to the solution of the free base.
-
Crystallization: Allow the solutions to stir at room temperature or with controlled cooling to induce crystallization of the salt. If no solid forms, solvent evaporation or the addition of an anti-solvent may be necessary.[9]
-
Isolation & Characterization: Isolate any resulting solids by filtration. Characterize the solids using techniques like XRPD (to confirm crystallinity), DSC (to determine melting point), and TGA (to assess hydration state).
-
Solubility Testing: Determine the aqueous solubility of each promising salt form using the shake-flask method described earlier.
Hypothetical Salt Form Data
| Salt Form | Aqueous Solubility (mg/mL at pH 4.5) | Physical Form | Notes |
| Free Base | 0.05 | Crystalline | Baseline |
| Hydrochloride | 5.2 | Crystalline | Significant improvement, slightly hygroscopic. |
| Mesylate | 8.5 | Crystalline | Best solubility, stable crystalline form. |
| Tosylate | 2.1 | Crystalline | Moderate improvement.[3] |
| Citrate | 1.5 | Amorphous | Prone to disproportionation in solution. |
Strategy 3: Use of Co-solvents
Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[14] This is a very common technique for formulating liquid dosage forms.[15]
FAQ: Which co-solvents are appropriate for this compound?
Common pharmaceutical co-solvents include ethanol, propylene glycol (PG), polyethylene glycols (e.g., PEG 400), and glycerin.[15] For preclinical studies, Dimethyl sulfoxide (DMSO) and dimethylacetamide (DMA) are often used due to their strong solubilizing capacity.[16]
Workflow for Co-solvent Screening
Caption: Screening workflow for co-solvent systems.
Strategy 4: Complexation with Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming inclusion complexes with enhanced aqueous solubility.[17][18][19] The hydrophobic benzyl portion of your molecule is an ideal candidate for encapsulation.
FAQ: Which type of cyclodextrin should I use?
-
β-Cyclodextrin (β-CD): Has low aqueous solubility itself and is associated with nephrotoxicity when used parenterally.[17]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly water-soluble and widely used in pharmaceutical formulations due to its improved safety profile. It is an excellent starting point.[19]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with very high water solubility, often used to solubilize basic drugs.
Protocol: Phase Solubility Study with HP-β-CD
-
Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 2%, 5%, 10%, 20% w/v).
-
Add Compound: Add an excess amount of your compound to each CD solution.
-
Equilibrate: Shake the vials at a constant temperature for 48-72 hours to reach equilibrium.
-
Sample and Analyze: Filter the samples and analyze the concentration of the dissolved compound by HPLC, as previously described.
-
Plot and Analyze: Plot the solubility of your compound (y-axis) against the concentration of HP-β-CD (x-axis). A linear relationship (Aₗ-type diagram) indicates the formation of a soluble 1:1 complex, which is ideal.[17]
References
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025).
-
Jadhav, N. R., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. [Link]
-
Pawar, P., et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews. [Link]
-
Mohammed, A. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
-
Cosolvent. (n.d.). Wikipedia. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
-
Pop, C. E., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]
-
Sharma, D., et al. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
-
Al-kassas, R., et al. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics. [Link]
-
Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
-
Kumar, S., et al. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
-
Pop, C. E., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]
-
A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. (2023). Annex Publishers. [Link]
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Solubility and pH of amines. (n.d.). ISSR. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Advanced Synthesis & Catalysis. [Link]
-
General synthetic strategies toward piperazine scaffold. (n.d.). ResearchGate. [Link]
-
Troubleshooting Guide for Common Protein Solubility Issues. (2025). Patsnap Synapse. [Link]
-
Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. (2001). Environmental Science & Technology. [Link]
-
pH dependence of amino acid solubility. (n.d.). ResearchGate. [Link]
-
Solubility of Organic Compounds. (2023). Chemistry LibreTexts. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
-
1-(3-METHOXYPHENYL)PIPERAZINE. (2005). SWGDRUG.org. [Link]
-
Advanced Properties of Amines. (2023). Chemistry LibreTexts. [Link]
-
Dissolution Method Troubleshooting. (2022). American Pharmaceutical Review. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules. [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies. [Link]
- Method for preparing piperazines. (1997).
-
Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
N-(1-(3-isobutoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine. (n.d.). PubChem. [Link]
-
1-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine. (n.d.). NextSDS. [Link]
-
Analytical Observations Report. (2018). EURL-SRM. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. wjbphs.com [wjbphs.com]
- 17. chemicaljournals.com [chemicaljournals.com]
- 18. mdpi.com [mdpi.com]
- 19. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
resolving HPLC peak tailing for 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine
Technical Support Center: Chromatography Excellence
Topic: Resolving HPLC Peak Tailing for 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Understanding the Challenge
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine. This molecule, containing a basic piperazine functional group, is prone to a common and frustrating issue in reversed-phase HPLC: peak tailing.
In an ideal chromatographic separation, peaks should be symmetrical and Gaussian in shape. Peak tailing, the asymmetry where the latter half of the peak is broader than the front, can significantly compromise analytical results by reducing resolution, hindering accurate integration, and lowering sensitivity.[1] For basic compounds like the one , this is most often caused by secondary ionic interactions with the stationary phase.[1][2][3][4]
This guide, designed for researchers and drug development professionals, provides a systematic, in-depth approach to troubleshooting and resolving peak tailing for this specific analyte. We will move from foundational checks to advanced method optimization, explaining the scientific principles behind each step to empower you to develop robust and reliable HPLC methods.
Part 1: Initial Diagnosis - Is It a System or a Chemistry Problem?
Before adjusting method parameters, it's crucial to determine if the peak tailing is specific to your basic analyte or a system-wide issue.
Frequently Asked Questions (FAQs)
-
Q1: What is peak tailing and how is it measured?
-
Q2: My chromatogram shows all peaks are tailing, not just my target analyte. What should I check first?
-
A2: If all peaks are tailing, the issue is likely mechanical or related to the column's physical state, not a specific chemical interaction.[7]
-
Column Void or Contamination: A void at the column inlet or a blocked frit can disrupt the flow path.[1][8] Try reversing and flushing the column (if the manufacturer permits). If this doesn't help, the column may need replacement.[8][9] Using a guard column is a good preventative measure.[8]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[1][8]
-
Improper Connections: Check all fittings, especially between the injector, column, and detector, to ensure there are no small voids or leaks.[7]
-
-
-
Q3: The peak tailing gets worse when I inject a more concentrated sample. What does this indicate?
Initial Diagnostic Workflow
This workflow helps differentiate between systemic and analyte-specific issues.
Caption: Initial workflow for diagnosing peak tailing.
Part 2: The Core Issue - Analyte-Stationary Phase Interactions
For basic compounds like 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine, the primary cause of peak tailing in reversed-phase chromatography is the secondary interaction between the positively charged analyte and negatively charged, ionized silanol groups (Si-O⁻) on the silica surface of the column packing.[1][2][4][5][11] This creates a mixed-mode retention mechanism, where some analyte molecules are retained longer, causing the characteristic tail.[2][11]
The ionization state of both the analyte (a weak base) and the silanol groups (acidic) is controlled by the mobile phase pH.[5][12][13] This is the most powerful tool for improving peak shape.
The Mechanism of Silanol Interaction
Caption: Interaction causing peak tailing of basic compounds.
Part 3: Systematic Troubleshooting & Method Optimization
Once systemic issues are ruled out, focus on optimizing the mobile phase and column chemistry.
Strategy 1: Mobile Phase pH Adjustment
This is the most effective way to control peak shape for ionizable compounds.[6][12] The goal is to suppress the ionization of either the analyte or the surface silanols to prevent the unwanted ionic interaction.
-
Low pH (2.5 - 3.5): At a low pH, the high concentration of protons in the mobile phase forces the equilibrium of the silanol groups to their neutral, protonated state (Si-OH).[2][8][11][14] This neutralizes the negative sites on the stationary phase, dramatically reducing the secondary ionic interactions that cause tailing.[2][8][14] This is often the most effective approach.[6]
-
High pH (8 - 10): At a high pH, the basic piperazine analyte will be in its neutral, uncharged form.[6][12] This also eliminates the ionic interaction and can produce excellent peak shapes.[6] Crucially, this approach requires a pH-stable column (e.g., hybrid or polymer-based), as standard silica columns will dissolve at high pH. [6][15]
Experimental Protocol: pH Study
-
Prepare Buffers: Prepare a series of mobile phases using appropriate buffers (e.g., 20 mM phosphate or formate) at different pH values (e.g., pH 2.5, 3.0, 4.5, 7.0).[1][6][14]
-
Equilibrate: For each pH condition, thoroughly equilibrate the column with at least 10-15 column volumes of the new mobile phase.
-
Inject Standard: Inject a standard solution of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine.
-
Analyze: Record the chromatogram and calculate the Tailing Factor (Tf) for each pH.
Expected Results: pH Study
| Mobile Phase pH | Tailing Factor (Tf) | Retention Time (min) | Observations |
| 7.0 | 2.8 | 8.5 | Severe tailing, analyte is protonated, silanols are ionized. |
| 4.5 | 2.1 | 7.2 | Significant tailing, partial ionization of silanols. |
| 3.0 | 1.3 | 6.1 | Good peak shape, silanols are mostly protonated. |
| 2.5 | 1.1 | 5.8 | Excellent peak shape, silanols are fully protonated. |
Strategy 2: Use of Mobile Phase Additives (Competing Base)
If adjusting the pH alone is insufficient, adding a competing base like triethylamine (TEA) can be effective.[11][14][16]
-
Mechanism: TEA is a small basic molecule that will preferentially interact with the active silanol sites on the stationary phase.[14][17] By "masking" or "blocking" these sites, it prevents your larger analyte from undergoing secondary interactions, thus improving peak shape.[16][17][18]
-
Disadvantages: TEA can be difficult to remove from the column and system, and its use can sometimes shorten column lifetime by accelerating stationary phase hydrolysis.[14][18]
Experimental Protocol: Additive Study
-
Select Optimal pH: Use the mobile phase pH that gave the best results from Strategy 1 (e.g., pH 3.0).
-
Prepare Additive Mobile Phase: Prepare a new mobile phase containing a low concentration of TEA (e.g., 0.05% v/v or ~5 mM).[6][14]
-
Equilibrate and Inject: Equilibrate the column and inject the standard as before.
-
Compare: Compare the tailing factor with and without the TEA additive.
Strategy 3: Column Selection
The choice of HPLC column is critical. Modern columns are designed to minimize the issues that cause peak tailing.
-
High-Purity, Type B Silica: Modern columns are made from high-purity silica ("Type B") with very low metal contamination.[11][19] This results in fewer and less acidic silanol groups compared to older "Type A" silica, leading to inherently better peak shapes for basic compounds.[11][14][19]
-
End-Capping: Most modern columns are "end-capped." After the main C18 chains are bonded to the silica, a smaller reagent (like trimethylsilyl) is used to react with and block many of the remaining accessible silanol groups.[2][4][8] This further reduces the sites available for secondary interactions.
-
Alternative Chemistries:
-
Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide) embedded in the alkyl chain. This can improve peak shape for basic compounds and offer alternative selectivity.[20]
-
Hybrid Silica-Polymer Columns: These columns are stable over a wider pH range (e.g., 1-12), making them ideal for the high-pH method development strategy.[6][11]
-
Experimental Protocol: Column Screening
-
Select Columns: Choose a standard C18 column and a column specifically designed for basic compounds (e.g., a modern, end-capped, high-purity C18 or an EPG column).
-
Test Conditions: Using the optimized mobile phase conditions (e.g., pH 2.8), run your standard on each column.
-
Evaluate: Compare the peak shape, retention, and resolution on each column to select the best option for your analysis.
Part 4: Comprehensive Troubleshooting Logic
This flowchart provides a complete, top-down strategy for resolving peak tailing for 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine.
Caption: Comprehensive troubleshooting workflow for peak tailing.
References
- How to Reduce Peak Tailing in HPLC? - Phenomenex.
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
- Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide - Benchchem.
- Triethylamine as a Mobile Phase Additive: What Does It Do?
- HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.
- Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds - Benchchem.
- LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare.com.
- HPLC Troubleshooting - Tailing Peaks - Shimadzu UK Limited - Zendesk.
- Peak Tailing in HPLC - Element Lab Solutions.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes - LCGC Intern
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing - LCGC Intern
- What are common causes of peak tailing when running a reverse-phase LC column?
- Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed.
- HPLC Column Selection: Core to Method Development (Part I)
- Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub.
- Technical Support Center: HPLC Analysis of Basic Compounds and Their Deriv
- How to fix asymmetrical chrom
- How to Fix Asymmetrical Chrom
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - LCGC Intern
- Effect of mobile phase pH on reversed-phase HPLC separ
- What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub.
- The Importance Of Mobile Phase PH in Chromatographic Separ
- Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds - Excellence in Analytical Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromtech.com [chromtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. support.waters.com [support.waters.com]
- 8. labcompare.com [labcompare.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 13. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 14. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 15. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds – Excellence in Analytical Chemistry [each.ut.ee]
- 16. welch-us.com [welch-us.com]
- 17. pharmagrowthhub.com [pharmagrowthhub.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. welch-us.com [welch-us.com]
Technical Support Center: Stability of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine in DMSO
Welcome to the technical support center for 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound when stored in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the longevity of your valuable research compounds.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Question: I'm observing a new, unexpected peak in my LC-MS analysis after storing my compound in DMSO for a few weeks. What could be the cause?
Answer: The appearance of a new peak in your chromatogram is a strong indicator of compound degradation. For 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine, several degradation pathways are plausible in a DMSO solution.
-
Oxidation: The tertiary amine in the piperazine ring is susceptible to oxidation. DMSO itself can act as a mild oxidant, and this process can be accelerated by the presence of atmospheric oxygen or trace metal impurities.[1][2] The oxidation product would likely be an N-oxide, resulting in a mass increase of 16 Da. The benzylic position is also a potential site for oxidation.
-
Hydrolysis: Although DMSO is an aprotic solvent, it is highly hygroscopic and readily absorbs moisture from the atmosphere.[1][3] This absorbed water can lead to the hydrolysis of the ethylsulfonyl group, though this is generally a slow process under neutral conditions. More likely, cleavage of the benzyl-piperazine bond could occur under certain conditions, although this is less common without acid or base catalysis.[4]
-
DMSO-Mediated Decomposition: DMSO can decompose, especially when exposed to heat, light, or in the presence of acidic or basic contaminants.[2][5] These decomposition products could potentially react with your compound.
Recommended Actions:
-
Confirm the Identity of the New Peak: Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass of the new peak and predict its elemental composition. This will provide crucial clues about the nature of the degradation product (e.g., addition of oxygen).
-
Review Your Storage and Handling Procedures:
-
Are you using high-purity, anhydrous DMSO?
-
Is the DMSO stock bottle being properly sealed after each use to minimize moisture absorption?[3]
-
Are your compound solutions stored at the recommended temperature and protected from light?
-
-
Perform a Forced Degradation Study: To identify potential degradation products, you can intentionally stress your compound under various conditions (e.g., acid, base, oxidative, thermal). This can help confirm if the unexpected peak corresponds to a specific degradation product.
Question: The biological activity of my compound has significantly decreased after several freeze-thaw cycles of the DMSO stock solution. Why is this happening?
Answer: A decrease in biological activity is a common consequence of compound degradation. While many compounds are stable through multiple freeze-thaw cycles in DMSO, some can be sensitive.[6]
-
Increased Reaction Rates During Thawing: Each time the solution is thawed, the molecules have increased mobility, which can accelerate slow degradation reactions. If trace amounts of water or other reactive species are present, their effects can be cumulative over multiple cycles.
-
Precipitation and Incomplete Re-solubilization: Your compound may precipitate out of solution upon freezing. If it does not fully redissolve upon thawing, the actual concentration of your active compound will be lower than expected, leading to reduced biological activity.[7] This is a physical rather than a chemical stability issue, but it has the same practical outcome.
Recommended Actions:
-
Aliquot Your Stock Solutions: The most effective way to avoid issues with freeze-thaw cycles is to prepare single-use aliquots of your compound in DMSO. This ensures that the main stock is not repeatedly subjected to temperature fluctuations.
-
Ensure Complete Re-solubilization: Before use, ensure your thawed aliquot is at room temperature and visually inspect for any precipitate. If present, gently vortex or sonicate the vial to ensure complete dissolution.
-
Analytical Confirmation: If you suspect degradation, analyze an aliquot that has undergone several freeze-thaw cycles by HPLC or LC-MS and compare it to a freshly prepared solution or an aliquot that has not been cycled.
Frequently Asked Questions (FAQs)
This section provides answers to general questions about the storage and handling of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine in DMSO.
1. What are the optimal storage conditions for 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine in DMSO?
To maximize the long-term stability of your compound, we recommend the following storage conditions, summarized in the table below.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO | Minimizes water-mediated degradation (hydrolysis). |
| Temperature | -20°C or -80°C for long-term storage | Reduces the rate of chemical reactions.[1] |
| Container | Amber glass vials with airtight seals | Protects from light-induced degradation and prevents moisture absorption and solvent evaporation.[8] |
| Atmosphere | Inert gas (e.g., argon or nitrogen) overlay | Minimizes oxidation by displacing atmospheric oxygen.[1] |
| Aliquoting | Prepare single-use aliquots | Avoids repeated freeze-thaw cycles of the main stock solution.[6] |
2. What are the potential degradation pathways for this compound?
Based on the chemical structure of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine, the following degradation pathways are proposed:
-
Oxidation of the Piperazine Nitrogen: The most likely degradation pathway is the oxidation of the tertiary amine in the piperazine ring to form the corresponding N-oxide.
-
Oxidation of the Benzyl Moiety: The benzylic carbon can be susceptible to oxidation, potentially forming a ketone.
-
Hydrolysis of the Sulfonyl Group: While generally stable, the ethylsulfonyl group could undergo hydrolysis under acidic or basic conditions, cleaving it from the piperazine ring.
-
Cleavage of the Benzyl-Piperazine Bond: This is another possibility, especially under harsh acidic or photolytic conditions.
A visual representation of a proposed primary degradation pathway is provided below.
3. How can I perform a simple stability study for my compound in DMSO?
A stability study can provide valuable information about the shelf-life of your compound under your specific laboratory conditions. Here is a basic protocol:
Protocol: Short-Term Stability Assessment
-
Preparation:
-
Prepare a stock solution of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Dispense the stock solution into several small, airtight amber glass vials.
-
Prepare a solid "time zero" sample of the compound for later comparison.
-
-
Storage Conditions:
-
Store one set of vials under your standard long-term storage condition (e.g., -20°C, protected from light).
-
Store another set of vials under a "stressed" condition to accelerate potential degradation (e.g., room temperature or 40°C, protected from light).
-
-
Time Points:
-
Analyze one vial from each storage condition at regular intervals (e.g., Time 0, 1 week, 2 weeks, 4 weeks).
-
-
Analysis:
-
At each time point, thaw a vial from each condition and allow it to equilibrate to room temperature.
-
Analyze the sample using a validated analytical method, such as HPLC with UV detection or LC-MS.
-
Quantify the peak area of the parent compound.
-
-
Data Evaluation:
-
Compare the peak area of the parent compound at each time point to the Time 0 sample.
-
A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.
-
The workflow for this stability study is illustrated below.
Sources
- 1. biosynce.com [biosynce.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. isaacpub.org [isaacpub.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dmsostore.com [dmsostore.com]
Technical Support Center: Synthesis of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine
This guide provides in-depth troubleshooting for the synthesis of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine, a process commonly performed in two key stages: reductive amination followed by sulfonylation. We address frequent challenges encountered during this synthesis, offering explanations grounded in chemical principles and actionable protocols to enhance yield and purity.
Overview of Synthetic Pathway
The synthesis is typically a two-step process. First, 3-ethoxy-4-methoxybenzaldehyde is reacted with piperazine via reductive amination to form the key intermediate, 1-(3-ethoxy-4-methoxybenzyl)piperazine. This intermediate is then sulfonylated using ethylsulfonyl chloride to yield the final product.
Caption: Logical workflow for troubleshooting low product yield.
Part 2: Issues in Sulfonylation (Final Product Synthesis)
Question: My starting intermediate is consumed, but the yield of the final sulfonamide is very low. I see a new polar spot on my TLC plate. What is happening?
Answer: This scenario strongly suggests that the ethylsulfonyl chloride is degrading or reacting through an undesired pathway. The most common culprit is hydrolysis.
-
Causality (Hydrolysis): Sulfonyl chlorides are highly susceptible to hydrolysis by water, which converts them into the corresponding sulfonic acid (in this case, ethanesulfonic acid). [1]This byproduct is water-soluble and will not be your desired product. The reaction must be conducted under strictly anhydrous conditions. Any moisture in the solvent, the amine intermediate, the base, or from the atmosphere can cause this side reaction. [1]* Causality (Base Choice): The reaction requires a base to neutralize the HCl generated. Triethylamine is a common choice. The base should be non-nucleophilic and strong enough to scavenge the acid but not so strong as to promote side reactions. Using a nucleophilic base could lead to the base itself reacting with the sulfonyl chloride.
Troubleshooting Steps:
-
Ensure Rigorous Anhydrous Conditions:
-
Dry your solvent (e.g., dichloromethane) over a drying agent like CaH₂.
-
Ensure your amine intermediate is free of water (e.g., by dissolving in a solvent and drying with MgSO₄ or Na₂SO₄, then removing the solvent).
-
Use a freshly opened or distilled bottle of triethylamine and ethylsulfonyl chloride.
-
Assemble the reaction under an inert atmosphere (Nitrogen or Argon). [1]2. Control Temperature: Add the ethylsulfonyl chloride to the solution of the amine and base at a low temperature (e.g., 0 °C) to control the exothermic reaction, then allow it to warm to room temperature.
-
-
Perform Aqueous Work-up Quickly: When the reaction is complete, perform the aqueous work-up swiftly and with cold solutions to minimize hydrolysis of any unreacted sulfonyl chloride or potential product degradation. [1]
Issue Probable Cause Recommended Solution Underlying Principle Low Aldehyde Conversion Ineffective reducing agent or wrong pH. Use NaBH(OAc)₃; add 1-2 eq. of acetic acid. Iminium ion formation is acid-catalyzed; requires a selective reducing agent. [2][3] Disubstituted Piperazine Both piperazine nitrogens are reacting. Use a large excess (>4 eq.) of piperazine. Le Chatelier's principle favors mono-substitution with the limiting reagent. Formation of Sulfonic Acid Hydrolysis of ethylsulfonyl chloride. Use anhydrous solvents/reagents under an inert atmosphere. Sulfonyl chlorides are highly reactive towards water. [1] | Unreacted Intermediate | Insufficient sulfonylating agent or base. | Use a slight excess (1.1-1.2 eq.) of EtSO₂Cl and base. | The reaction is stoichiometric; base is required to neutralize HCl byproduct. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(3-ethoxy-4-methoxybenzyl)piperazine
This protocol is optimized to favor mono-substitution and achieve high conversion.
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add piperazine (4.0 eq.). Dissolve it in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Aldehyde: Add 3-ethoxy-4-methoxybenzaldehyde (1.0 eq.) to the solution.
-
pH Adjustment: Add glacial acetic acid (1.5 eq.) and stir the mixture for 20-30 minutes at room temperature to facilitate imine formation.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Synthesis of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine
This protocol emphasizes anhydrous conditions to prevent hydrolysis.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the intermediate 1-(3-ethoxy-4-methoxybenzyl)piperazine (1.0 eq.) and dissolve it in anhydrous DCM.
-
Base Addition: Add anhydrous triethylamine (Et₃N) (1.5 eq.) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Sulfonylation: Slowly add ethylsulfonyl chloride (1.2 eq.) dropwise via syringe. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers.
-
Extraction & Washing: Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure final product. [4]
References
- BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
- BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-2-Thione Derivatives.
- OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
- Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
- MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
- ChemicalBook. (n.d.). 1-(3-Methoxyphenyl)piperazine synthesis.
- Wikipedia. (n.d.). Reductive amination.
- Pearson. (n.d.). The two most general amine syntheses are the reductive amination....
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.
- MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
Sources
comparative efficacy of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine vs standard PDE4 inhibitors
A Framework for Evaluating 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine in the Context of Established Therapeutics
Introduction: The Rationale for Targeting PDE4 in Inflammatory Disease
Phosphodiesterase 4 (PDE4) has emerged as a critical therapeutic target in the management of a spectrum of inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), asthma, and various dermatological conditions.[1][2] This enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that plays a pivotal role in modulating inflammatory responses.[1] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the suppression of pro-inflammatory mediators and the modulation of immune cell activity.[1][2] This guide provides a comparative framework for evaluating the efficacy of a novel PDE4 inhibitor, 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine, against established standard-of-care PDE4 inhibitors. Due to the nascent stage of research on this specific novel compound, this document will establish a comprehensive methodology for its evaluation, drawing upon extensive data from well-characterized inhibitors such as roflumilast and cilomilast.
The Mechanism of Action: A Shared Pathway with Diverse Outcomes
The fundamental mechanism of action for all PDE4 inhibitors is the prevention of cAMP degradation.[3] This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, culminating in a potent anti-inflammatory effect.[3] This includes the reduced production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), and interferon-gamma (IFN-γ).[4]
While the core mechanism is conserved, the clinical efficacy and side-effect profiles of different PDE4 inhibitors can vary significantly. This is attributed to factors such as differential affinity for PDE4 subtypes (A, B, C, and D), pharmacokinetic properties, and off-target effects.
Comparative In Vitro Efficacy: A Quantitative Analysis
The initial assessment of a novel PDE4 inhibitor's potential lies in its in vitro inhibitory activity against the target enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Compound | PDE4 IC50 (nM) | Primary Indication(s) |
| 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine | To be determined | To be determined |
| Roflumilast | 0.2 - 0.9[5] | Severe COPD |
| Cilomilast | ~100 - 120[1][6][7] | COPD[8] |
| Apremilast | 74[9][10][11] | Psoriasis, Psoriatic Arthritis[3] |
| Crisaborole | 490[4][12][13] | Atopic Dermatitis |
Note: IC50 values can vary between studies due to different experimental conditions and PDE4 isoforms used. The values presented are representative figures from the cited literature.
Experimental Protocols: A Guide to In Vitro Characterization
To ascertain the in vitro efficacy of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine, a standardized set of experiments is essential.
Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay
This protocol outlines a method to determine the IC50 value of a test compound against recombinant human PDE4.
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP substrate
-
Test compound (1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine) and reference compounds (Roflumilast, Cilomilast)
-
Assay buffer
-
5'-nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test and reference compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, PDE4 enzyme, and the compound dilutions.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction.
-
Add 5'-nucleotidase to convert the resulting 5'-AMP to adenosine and inorganic phosphate.
-
Quantify the amount of inorganic phosphate produced using a colorimetric method.
-
Calculate the percentage of PDE4 inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Comparative In Vivo Efficacy: From Bench to Preclinical Models
The true therapeutic potential of a PDE4 inhibitor is ultimately determined by its performance in vivo. Animal models that recapitulate key aspects of human inflammatory diseases are indispensable for this evaluation.
| Compound | Model | Key Efficacy Readouts | ED50 (mg/kg) |
| 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine | To be determined | To be determined | To be determined |
| Roflumilast | LPS-induced TNF-α in rats (oral) | Inhibition of circulating TNF-α | 0.3 µmol/kg[14][15][16] |
| Roflumilast | Allergen-induced eosinophilia in rats (oral) | Inhibition of eosinophil influx in BALF | 2.7 µmol/kg[15] |
| Cilomilast | Allergen-induced early airway reactions in guinea pigs (oral) | Suppression of bronchoconstriction | 52.2 µmol/kg[15] |
Note: ED50 (Effective Dose, 50%) is the dose of a drug that produces 50% of its maximum response. These values are highly model-dependent.
Experimental Protocols: A Guide to In Vivo Characterization
The following protocol details a standard in vivo model for assessing the anti-inflammatory activity of PDE4 inhibitors.
Protocol 2: Lipopolysaccharide (LPS)-Induced TNF-α Production in Rodents
This model is widely used to evaluate the in vivo potency of anti-inflammatory compounds.
Materials:
-
Test compound (1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine) and reference compounds
-
Lipopolysaccharide (LPS) from E. coli
-
Rodent species (e.g., rats or mice)
-
Vehicle for compound administration
-
ELISA kit for TNF-α quantification
Procedure:
-
Acclimatize animals to laboratory conditions.
-
Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage).
-
After a specified pre-treatment time, challenge the animals with an intraperitoneal injection of LPS to induce an inflammatory response.[17]
-
At the peak of the TNF-α response (typically 1-2 hours post-LPS), collect blood samples.
-
Process the blood to obtain plasma or serum.
-
Quantify the levels of TNF-α in the plasma/serum using an ELISA kit.
-
Calculate the percentage of inhibition of TNF-α production for each treatment group compared to the vehicle-LPS control group.
-
Determine the ED50 value from the dose-response curve.
Sources
- 1. Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ariflo (Cilomilast) - Oral PDE-IV Inhibitor for - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Apremilast | PDE | TNF | Apoptosis | TargetMol [targetmol.com]
- 11. Apremilast - Immunomart [immunomart.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. Crisaborole - MedChem Express [bioscience.co.uk]
- 14. harvardapparatus.com [harvardapparatus.com]
- 15. In vivo efficacy in airway disease models of roflumilast, a novel orally active PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of cAMP-dependent inhibition of LPS-induced TNF alpha production by rolipram, a specific phosphodiesterase IV (PDE IV) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity and Cross-Reactivity of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine (MP-10)
In the landscape of central nervous system (CNS) drug discovery, the precision of a molecular probe is paramount. For researchers investigating the intricate signaling pathways governed by phosphodiesterase 10A (PDE10A), the selection of a highly selective inhibitor is not just a matter of experimental elegance, but a prerequisite for generating valid and translatable data. This guide provides an in-depth comparison of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine, known in the scientific community as MP-10 (and also as PF-2545920), against other notable PDE10A inhibitors. We will delve into its selectivity profile, cross-reactivity, and the critical experimental methodologies used to validate these properties, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to MP-10 and the Significance of PDE10A
MP-10 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons of the striatum.[1][2] PDE10A plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that are central to a multitude of neuronal functions.[1] By hydrolyzing these cyclic nucleotides, PDE10A modulates dopamine signaling pathways.[3] Its strategic location and function have made it a compelling target for therapeutic intervention in psychiatric and neurodegenerative disorders such as schizophrenia and Huntington's disease.[2][4]
The utility of any chemical probe, however, hinges on its specificity. An inhibitor that interacts with off-target molecules can lead to confounding results, misinterpretation of biological phenomena, and potential for unforeseen toxicities. Therefore, a thorough understanding of an inhibitor's selectivity and cross-reactivity is a cornerstone of rigorous scientific investigation.
Mechanism of Action: Modulating Cyclic Nucleotide Signaling
MP-10 exerts its effects by binding to the catalytic site of the PDE10A enzyme, competitively inhibiting the hydrolysis of cAMP and cGMP. This leads to an accumulation of these second messengers within the medium spiny neurons. The elevated levels of cAMP and cGMP, in turn, activate downstream signaling cascades, including protein kinase A (PKA) and protein kinase G (PKG), which can modulate neuronal excitability and gene expression.[3] This targeted enhancement of cyclic nucleotide signaling in the striatum is the foundation of MP-10's therapeutic potential.
Caption: Mechanism of action of MP-10 on the PDE10A signaling pathway.
Selectivity Profile: A Quantitative Comparison
The hallmark of a high-quality chemical probe is its selectivity for the intended target over other related proteins. For PDE inhibitors, this means demonstrating high potency against the target isoform (in this case, PDE10A) and significantly lower potency against other PDE families (PDE1-9 and 11).
The following table summarizes the inhibitory potency (IC50) of MP-10 and its key alternatives against PDE10A and other PDE isoforms. Lower IC50 values indicate higher potency.
| Compound | PDE10A IC50 (nM) | PDE1A IC50 (nM) | PDE2A IC50 (nM) | PDE3A IC50 (nM) | PDE4D2 IC50 (nM) | PDE5A IC50 (nM) | PDE6 IC50 (nM) | PDE7B IC50 (nM) | PDE11A IC50 (nM) | Selectivity over other PDEs |
| MP-10 (PF-2545920) | 0.37 [5][6] | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000-fold[5][7] |
| TAK-063 | 0.30[3][8] | >10000 | >10000 | >10000 | 5500[9][10] | >10000 | >10000 | >10000 | >10000 | >15,000-fold[3][8] |
| TP-10 | 0.3 - 0.8[11] | >750 | >750 | >750 | >750 | >750 | >750 | >750 | >750 | >2500-fold[11] |
| Papaverine | 17 - 36[1] | - | - | 284 | - | - | - | - | - | ~16-fold over PDE3A |
Expert Interpretation: The data clearly demonstrates the superior selectivity of MP-10, TAK-063, and TP-10 over the classical PDE inhibitor, papaverine. MP-10 exhibits a sub-nanomolar potency for PDE10A with over a thousand-fold selectivity against other PDE families.[5][7] TAK-063 shows even greater selectivity, with a remarkable >15,000-fold window over other PDEs.[3][8] TP-10 also displays a high degree of selectivity.[11] In contrast, papaverine, while being a potent PDE10A inhibitor, shows significantly less selectivity, with only a ~16-fold difference in potency between PDE10A and PDE3A. This lack of selectivity can complicate the interpretation of experimental results, as effects observed with papaverine may be attributable to the inhibition of other PDEs.
Cross-Reactivity Analysis: Beyond the PDE Family
A comprehensive assessment of a compound's utility requires looking beyond its immediate protein family. Cross-reactivity with other classes of proteins, such as kinases and G-protein coupled receptors (GPCRs), can lead to unexpected biological effects.
MP-10 (PF-2545920): Chemoproteomic studies have demonstrated the exquisite selectivity of MP-10. Quantitative mass spectrometry analysis revealed highly specific binding of MP-10 to PDE10A with virtually no off-target binding observed in rodent and human tissue.[4]
TAK-063: This inhibitor has been extensively profiled against a broad panel of off-targets. In a screening of 91 different enzymes and receptors, TAK-063 at a concentration of 10 µM (a concentration more than 33,000-fold higher than its PDE10A IC50) did not show more than 50% inhibition or stimulation of any of the targets, with the exception of other PDEs.[9][10][12] This indicates a very clean off-target profile.
For researchers, this high degree of specificity for both MP-10 and TAK-063 provides a high level of confidence that the observed biological effects are indeed mediated through the inhibition of PDE10A.
Experimental Workflow: Validating Inhibitor Potency and Selectivity
The data presented in this guide is generated through rigorous, validated experimental protocols. A common and robust method for determining the IC50 of PDE inhibitors is the Scintillation Proximity Assay (SPA).
Caption: Workflow for a Scintillation Proximity Assay (SPA) to determine PDE10A inhibition.
Detailed Protocol: Scintillation Proximity Assay (SPA) for PDE10A Inhibition
This protocol provides a framework for determining the IC50 value of a test compound like MP-10 against PDE10A.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).
- PDE10A Enzyme: Dilute recombinant human PDE10A enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
- Radiolabeled Substrate: Prepare a solution of [3H]-cAMP in assay buffer. The concentration should be at or below the Michaelis-Menten constant (Km) for PDE10A to ensure sensitivity to competitive inhibitors.
- Test Inhibitor (MP-10): Prepare a serial dilution of MP-10 in assay buffer containing a small percentage of DMSO to ensure solubility.
- SPA Beads: Resuspend yttrium silicate SPA beads coupled with a substance that binds AMP (the product of the reaction) in assay buffer.
2. Assay Procedure:
- To the wells of a 96-well microplate, add the assay buffer, the test inhibitor at various concentrations (or vehicle for control wells), and the diluted PDE10A enzyme.
- Initiate the enzymatic reaction by adding the [3H]-cAMP solution to all wells.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
- Terminate the reaction by adding the SPA bead suspension. The high concentration of unlabeled nucleotides on the beads can help stop the reaction.
- Incubate the plate for a further period (e.g., 60 minutes) at room temperature with gentle agitation to allow the [3H]-AMP product to bind to the beads.
- Measure the light emitted from the beads using a scintillation counter.
3. Data Analysis:
- The amount of light emitted is directly proportional to the amount of [3H]-AMP produced, and thus to the PDE10A activity.
- Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Self-Validation and Trustworthiness: This protocol is inherently self-validating. The inclusion of positive (no inhibitor) and negative (no enzyme) controls ensures the assay is performing correctly. The dose-dependent inhibition observed provides confidence in the specificity of the inhibitor's action. To establish selectivity, this assay is repeated with other PDE isoforms, allowing for a direct comparison of IC50 values.
Conclusion: Making an Informed Choice
The selection of a chemical probe for studying PDE10A is a critical decision that will profoundly impact the quality and interpretability of research findings. This guide has provided a detailed, evidence-based comparison of MP-10 and its alternatives.
-
MP-10 (PF-2545920) stands out as a highly potent and selective PDE10A inhibitor with a sub-nanomolar IC50 and over 1000-fold selectivity against other PDE families.[5][7] Its clean off-target profile, as demonstrated by chemoproteomic studies, makes it an excellent tool for specific interrogation of PDE10A function.[4]
-
TAK-063 offers even greater selectivity, with a remarkable >15,000-fold window over other PDEs and a well-documented lack of off-target activity against a broad panel of other proteins.[3][8]
-
TP-10 is another highly potent and selective inhibitor, providing a valuable alternative for confirming findings obtained with MP-10 or TAK-063.[11]
-
Papaverine , while historically important, exhibits significantly lower selectivity and should be used with caution, with the understanding that its effects may not be solely attributable to PDE10A inhibition.
For researchers aiming for the highest degree of certainty that their experimental outcomes are a direct result of PDE10A modulation, MP-10 and TAK-063 represent the current gold standard. The choice between them may depend on specific experimental needs and commercial availability. Ultimately, the use of well-characterized, highly selective inhibitors like MP-10 is indispensable for advancing our understanding of PDE10A biology and its role in health and disease.
References
-
Harada, A., et al. (2015). Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor. PLoS One, 10(3), e0122197. [Link]
-
Harada, A., et al. (2015). Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor. Semantic Scholar. [Link]
-
Suzuki, K., et al. (2016). TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms. Neuropsychopharmacology, 41(6), 1507-1518. [Link]
-
Harada, A., et al. (2015). Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor. Semantic Scholar. [Link]
- BenchChem. (2025). A Comparative Guide to Phosphodiesterase Inhibitors: Evaluating Selectivity and Potency in Drug Discovery. BenchChem.
-
Kunitomo, J., et al. (2014). Discovery of 1-[2-Fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063), a Highly Potent, Selective, and Orally Active Phosphodiesterase 10A Inhibitor. Journal of Medicinal Chemistry, 57(22), 9627-9643. [Link]
-
PubMed. (n.d.). Development of a Scintillation Proximity Assay (SPA) Based, High Throughput Screening Feasible Method for the Identification of PDE12 Activity Modulators. Retrieved from [Link]
-
Suzuki, K., et al. (2016). TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms. Neuropsychopharmacology, 41(6), 1507-1518. [Link]
-
Ghavami, A., et al. (2014). Chemoproteomics Demonstrates Target Engagement and Exquisite Selectivity of the Clinical Phosphodiesterase 10A Inhibitor MP-10 in Its Native Environment. ACS Chemical Biology, 9(11), 2539-2544. [Link]
-
Verhoest, P. R., et al. (2009). Discovery of a Novel Class of Phosphodiesterase 10A Inhibitors and Identification of Clinical Candidate 2-[4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the Treatment of Schizophrenia. Journal of Medicinal Chemistry, 52(16), 5188-5196. [Link]
-
Chen, Y., et al. (2018). A Novel Role of Cyclic Nucleotide Phosphodiesterase 10A in Pathological Cardiac Remodeling and Dysfunction. Circulation, 138(20), 2261-2277. [Link]
-
Harada, A., et al. (2015). Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor. PLoS One, 10(3), e0122197. [Link]
-
Frontiers. (2023). PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise. Frontiers in Pharmacology. [Link]
-
Lugnier, C. (2011). Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments. British Journal of Pharmacology, 163(1), 1-38. [Link]
-
ResearchGate. (n.d.). IC50 (μM) values of PDE5 inhibitors for selected PDE families. Retrieved from [Link]
-
Patsnap. (2026). PF-02545920. Synapse. [Link]
-
RCSB PDB. (2009). 2WEY: Human PDE-papaverine complex obtained by ligand soaking of cross-linked protein crystals. [Link]
-
Tsai, M., et al. (2020). Translational Development Strategies for TAK-063, a Phosphodiesterase 10A Inhibitor. International Journal of Neuropsychopharmacology, 23(8), 524-532. [Link]
-
Inxight Drugs. (n.d.). MARDEPODECT. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). TP-10 [Ligand Id: 13575] activity data from GtoPdb and ChEMBL. Retrieved from [Link]
-
ResearchGate. (n.d.). PDE10A inhibition of compounds (15–18), together with reference... Retrieved from [Link]
-
Kim, H. S., et al. (2021). The Potent PDE10A Inhibitor MP-10 (PF-2545920) Suppresses Microglial Activation in LPS-Induced Neuroinflammation and MPTP-Induced Parkinson's Disease Mouse Models. Journal of Neuroimmune Pharmacology, 16(2), 470-482. [Link]
-
Tsai, M., et al. (2020). Translational Development Strategies for TAK-063, a Phosphodiesterase 10A Inhibitor. International Journal of Neuropsychopharmacology, 23(8), 524-532. [Link]
-
ResearchGate. (n.d.). Overview of reported IC50 values for the PDE inhibitors studied (in...). Retrieved from [Link]
-
Soderling, S. H., et al. (1999). Isolation and characterization of a dual-substrate phosphodiesterase gene family: PDE10A. Proceedings of the National Academy of Sciences, 96(12), 7071-7076. [Link]
-
de Witte, W., et al. (2020). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PLoS One, 15(7), e0235412. [Link]
-
Inxight Drugs. (n.d.). PQ-10. Retrieved from [Link]
-
ResearchGate. (n.d.). Scintillation Proximity Assays in High-Throughput Screening. Retrieved from [Link]
Sources
- 1. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potent PDE10A Inhibitor MP-10 (PF-2545920) Suppresses Microglial Activation in LPS-Induced Neuroinflammation and MPTP-Induced Parkinson's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAK‐063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. MARDEPODECT [drugs.ncats.io]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A Novel Role of Cyclic Nucleotide Phosphodiesterase 10A in Pathological Cardiac Remodeling and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to In Vitro Assay Reproducibility for Phosphodiesterase Inhibitors: Featuring a Piperazine-Containing PDE4 Inhibitor
This guide provides a comprehensive comparison of in vitro assays used to characterize phosphodiesterase (PDE) inhibitors, with a focus on a representative piperazine-containing PDE4 inhibitor. We will delve into the nuances of assay selection, experimental design, and data interpretation to enhance the reproducibility and reliability of your findings. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of novel therapeutics targeting the PDE superfamily.
Introduction: The Significance of Phosphodiesterase Inhibition and the Role of Piperazine-Containing Compounds
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Dysregulation of PDE activity is implicated in a wide range of pathologies, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[1][2]
The piperazine scaffold is a common motif in many biologically active compounds, including numerous PDE inhibitors.[3][4] Its structural properties allow for versatile modifications to achieve desired potency and selectivity against specific PDE isoforms. For the purpose of this guide, we will focus on a representative N-substituted piperazine derivative with PDE4 inhibitory activity, a class of compounds that has seen clinical success with drugs like roflumilast.[1]
The reproducibility of in vitro assays is paramount in drug discovery. It ensures that data generated across different laboratories and at different times are consistent and reliable, forming a solid foundation for advancing promising compounds through the development pipeline. This guide will explore the key factors influencing the reproducibility of PDE inhibition assays.
Comparative Analysis of In Vitro Assays for PDE Inhibition
The choice of in vitro assay is a critical determinant of data quality and reproducibility. Several methods are commonly employed to measure PDE activity and the potency of inhibitors. Below, we compare the principles, advantages, and limitations of the most prevalent assay formats.
Assay Formats and Their Principles
Two of the most widely used methods for determining PDE inhibitory activity in vitro are the Scintillation Proximity Assay (SPA) and the Fluorescence Polarization (FP) assay.[5]
-
Scintillation Proximity Assay (SPA): This radioimmunoassay measures the enzymatic conversion of a radiolabeled cyclic nucleotide (e.g., [3H]-cAMP or [3H]-cGMP) to its corresponding monophosphate.[5] The monophosphate product binds to scintillant-containing beads, bringing the radiolabel into close enough proximity to excite the scintillant and produce a detectable light signal. The amount of light is proportional to the PDE activity.[5]
-
Fluorescence Polarization (FP) Assay: This method utilizes a fluorescently labeled cyclic nucleotide as a substrate.[5] The small, free-tumbling fluorescent substrate has a low fluorescence polarization value. Upon hydrolysis by a PDE, the resulting linear monophosphate is captured by a specific binding protein, creating a larger, slower-tumbling complex with a higher fluorescence polarization value.[5]
-
Luminescence-Based Assays: The PDE-Glo™ bioassay, for instance, measures the amount of remaining cAMP or cGMP after the PDE reaction. This is achieved by converting the remaining cyclic nucleotide to ATP, which is then used in a luciferase-catalyzed reaction to produce a luminescent signal.[6]
-
Spectrophotometric Assays: These assays, often coupled with a secondary enzyme, measure the inorganic phosphate (Pi) released during the hydrolysis of the cyclic nucleotide. For example, a malachite green-based assay can be used to detect the Pi produced.[7]
Data Presentation: Comparative Performance of Representative PDE Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized PDE inhibitors against different PDE isoforms. Lower IC50 values indicate greater potency. Selectivity is determined by comparing the IC50 value for the target isoenzyme to those for other isoenzymes.
| Compound | Target PDE | IC50 (nM) vs. PDE4B | IC50 (nM) vs. PDE3A | IC50 (nM) vs. PDE5A | Selectivity Profile |
| Roflumilast | PDE4 | 1.4[1] | >10,000 | >10,000 | Highly selective for PDE4 |
| Rolipram | PDE4 | 2.0 (µM)[8] | >10,000 | >10,000 | Highly selective for PDE4 |
| Milrinone | PDE3 | >10,000 | 369[1] | >10,000 | Selective for PDE3 |
| Sildenafil | PDE5 | 312.4[7] | >1,000 | 3.5-8[7] | Selective for PDE5, with some cross-reactivity |
Experimental Protocols and Causality Behind Choices
To ensure the reproducibility of your in vitro PDE inhibition assays, it is crucial to follow a well-defined and validated protocol. Below are detailed, step-by-step methodologies for the Scintillation Proximity Assay and the Fluorescence Polarization Assay.
Detailed Protocol: Scintillation Proximity Assay (SPA) for PDE4 Inhibition
This protocol is designed to determine the IC50 value of a test compound against a specific PDE4 isoform.
Materials:
-
Recombinant human PDE4 enzyme
-
[3H]-cAMP (radiolabeled substrate)
-
SPA beads (e.g., yttrium silicate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., a piperazine-containing PDE4 inhibitor)
-
Control inhibitor (e.g., Roflumilast)
-
96-well microplate
-
Scintillation counter
Workflow Diagram:
Caption: Generalized workflow for a phosphodiesterase inhibition assay using SPA.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, incubate the PDE enzyme with the radiolabeled substrate ([3H]-cAMP) in a suitable buffer system, in the presence and absence of the test inhibitor at various concentrations.[5]
-
Enzymatic Reaction: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).[5] The choice of incubation time is critical; it should be within the linear range of the enzyme kinetics to ensure accurate measurement of initial velocity.
-
Termination and Detection: Terminate the reaction and add the SPA beads.[5] The beads will bind to the [3H]-monophosphate product.
-
Signal Quantification: After an incubation period to allow for binding, measure the light emitted from the beads using a scintillation counter.[5] The amount of light is proportional to the amount of product formed and thus reflects the PDE activity.
-
Data Analysis: Determine the inhibitory effect of the test compound by comparing the signal in its presence to the signal in its absence. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
Causality Behind Experimental Choices:
-
Enzyme Concentration: The concentration of the PDE enzyme should be carefully titrated to ensure that the substrate turnover is low (typically <20%) during the assay. This maintains initial velocity conditions, which are essential for accurate IC50 determination.
-
Substrate Concentration: The concentration of the radiolabeled substrate is typically set at or below the Michaelis-Menten constant (Km) of the enzyme. This ensures that the assay is sensitive to competitive inhibitors.
-
Control Wells: Including appropriate controls (no enzyme, no inhibitor) is crucial for background subtraction and for defining the 100% activity window, which are fundamental for calculating the percentage of inhibition accurately.
Detailed Protocol: Fluorescence Polarization (FP) Assay for PDE4 Inhibition
This protocol offers a non-radioactive alternative to the SPA for determining IC50 values.
Materials:
-
Recombinant human PDE4 enzyme
-
Fluorescently labeled cAMP substrate
-
Binding protein specific for AMP
-
Assay buffer
-
Test compound
-
Control inhibitor
-
384-well black microplate
-
Plate reader with fluorescence polarization capabilities
Workflow Diagram:
Caption: Generalized workflow for a phosphodiesterase inhibition assay using FP.
Step-by-Step Methodology:
-
Reaction Setup: Similar to the SPA, incubate the PDE enzyme with the test compound at various concentrations in a suitable buffer.
-
Enzymatic Reaction: Initiate the reaction by adding the fluorescently labeled cAMP substrate and incubate for a defined period at a controlled temperature.
-
Detection: Stop the enzymatic reaction and add the binding protein that specifically recognizes the hydrolyzed AMP product.
-
Signal Quantification: After an incubation period to allow for binding, measure the fluorescence polarization using a plate reader. An increase in polarization indicates higher PDE activity.
-
Data Analysis: Calculate the percentage of inhibition based on the polarization values and determine the IC50 of the test compound.
Causality Behind Experimental Choices:
-
Plate Choice: Black microplates are used to minimize background fluorescence and light scattering, thereby improving the signal-to-noise ratio.
-
Fluorophore Selection: The choice of fluorophore is critical. It should have a high quantum yield and be stable under assay conditions. The size of the fluorophore can sometimes influence enzyme kinetics, a factor that needs to be considered during assay development.[2]
-
Z'-factor: The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is essential to determine the Z'-factor during assay validation to ensure the robustness and reproducibility of the results.
Factors Influencing Reproducibility and Best Practices
Several factors can impact the reproducibility of in vitro PDE inhibition assays. Adhering to best practices can help mitigate these sources of variability.
Signaling Pathway and Cross-Reactivity:
Caption: Simplified signaling pathway showing the role of PDEs and their inhibition.
-
Enzyme Quality and Purity: Use highly purified and well-characterized recombinant PDE enzymes. Batch-to-batch variability in enzyme activity can be a significant source of irreproducibility.
-
Reagent Stability: Ensure the stability of all reagents, especially the cyclic nucleotide substrates and the test compounds, under the storage and assay conditions.
-
Accurate Pipetting: Precise and accurate pipetting is crucial, particularly when preparing serial dilutions of the test compounds. Automated liquid handlers can improve reproducibility in high-throughput settings.
-
Standardized Protocols: Adhere strictly to standardized and validated protocols. Any deviation in incubation times, temperatures, or reagent concentrations can affect the results.
-
Data Analysis Methods: Use consistent and appropriate data analysis methods. The choice of curve-fitting model for IC50 determination can influence the results.
-
Compound Solubility: Poor solubility of test compounds can lead to inaccurate concentration determination and artefactual inhibition. It is essential to assess the solubility of compounds in the assay buffer.
Conclusion
The reproducible in vitro characterization of PDE inhibitors is fundamental to the successful discovery and development of new drugs. By carefully selecting the appropriate assay format, meticulously validating the experimental protocol, and being mindful of the potential sources of variability, researchers can generate high-quality, reliable data. This guide provides a framework for achieving this, with a focus on a representative piperazine-containing PDE4 inhibitor, to aid in the quest for novel and effective therapeutics targeting the phosphodiesterase superfamily.
References
- BenchChem. (n.d.). A Comparative Guide to Phosphodiesterase Inhibitors: Evaluating Selectivity and Potency in Drug Discovery.
-
Al-Fahoum, S., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit sildenafil in combination with a malachite green-based spectrophotometric method. F1000Research, 8, 1729. Retrieved from [Link]
-
Al-Rimawi, F., et al. (2021). Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. Toxics, 9(11), 285. Retrieved from [Link]
-
Burgin, A. B., et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry, 62(9), 4651-4671. Retrieved from [Link]
-
Cushion, M. T., et al. (2006). In vitro selection and in vivo efficacy of piperazine- and alkanediamide-linked bisbenzamidines against Pneumocystis pneumonia in mice. Antimicrobial Agents and Chemotherapy, 50(7), 2347-2355. Retrieved from [Link]
-
Singh, P., et al. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 7(10), 3879-3893. Retrieved from [Link]
-
Li, Y., et al. (2024). Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. Frontiers in Chemistry, 12, 1426463. Retrieved from [Link]
-
Conti, M., & Beavo, J. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual Review of Biochemistry, 76, 481-511. Retrieved from [Link]
-
Al-Tel, T. H., et al. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. Retrieved from [Link]
-
Arbo, M. D., et al. (2012). Piperazine compounds as drugs of abuse. Drug and Alcohol Dependence, 122(3), 174-185. Retrieved from [Link]
-
Maciejewska, D., et al. (2020). Development of highly active anti-Pneumocystis bisbenzamidines: insight into the influence of selected substituents on the in vitro activity. MedChemComm, 11(3), 545-555. Retrieved from [Link]
-
Emergent Mind. (2025). Natural Inhibitors of PDE4/7. Retrieved from [Link]
-
Amato, G., et al. (2024). Heterocyclic Nitrogen Compounds as Potential PDE4B Inhibitors in Activated Macrophages. Molecules, 29(15), 3505. Retrieved from [Link]
-
Vörös, C., et al. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Molbank, 2023(4), M1804. Retrieved from [Link]
-
ResearchGate. (n.d.). Status Summary of Selected PDE4 Inhibitors. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molecules, 27(22), 8001. Retrieved from [Link]
-
NextSDS. (n.d.). 1-(3-methoxy-4-methylbenzoyl)piperazine hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
Perry, M. J., et al. (2002). 2-Substituted-4-methoxybenzimidazole-based PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(9), 1349-1351. Retrieved from [Link]
-
McClure, C. K., et al. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine compounds as drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 8. researchgate.net [researchgate.net]
comparing binding kinetics of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine and structural analogs
A Comparative Analysis of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine and Its Structural Analogs
Introduction
Phosphodiesterase-4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, primarily responsible for the hydrolysis of cAMP in inflammatory and immune cells.[1] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), resulting in a downstream cascade that suppresses inflammatory responses.[2] This mechanism has positioned PDE4 as a significant therapeutic target for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[3]
The development of potent and selective PDE4 inhibitors is an active area of research. One such promising scaffold is the N-benzylpiperazine moiety, which can be seen in numerous compounds designed to target this enzyme class. This guide provides an in-depth comparative analysis of the binding kinetics of a novel investigational compound, 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine (Compound A) , and its structural analogs.
Due to the limited availability of public data on Compound A, this guide will utilize it as a reference structure and compare it with well-characterized PDE4 inhibitors that share key structural motifs. This approach will allow for a meaningful exploration of structure-activity relationships (SAR) and provide valuable insights for researchers and drug development professionals. The analogs chosen for this comparison are:
-
Analog 1 (Roflumilast): A clinically approved PDE4 inhibitor, serving as a benchmark for potency and binding characteristics. It shares the 3,4-dialkoxybenzyl feature but differs in the core heterocyclic and functional groups.
-
Analog 2 (Apremilast): Another clinically approved PDE4 inhibitor with a distinct phthalimide core, also featuring a 3-ethoxy-4-methoxybenzyl group, allowing for a direct comparison of the impact of the heterocyclic scaffold.
-
Analog 3 (LASSBio-448): A sulfonamide-containing derivative with a benzodioxole scaffold, chosen to explore the influence of the sulfonyl moiety and the nature of the aromatic ring system on binding kinetics.
This guide will delve into the synthetic strategies for these compounds, provide detailed protocols for determining their binding kinetics using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), and present a comparative analysis of their binding data.
Synthesis of the Core Scaffold and Analogs
The synthesis of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine and its analogs generally involves a multi-step process. A plausible synthetic route for Compound A can be conceptualized based on established methods for similar piperazine derivatives.
General Synthesis of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine (Compound A)
A likely synthetic pathway for Compound A involves the reaction of 1-benzylpiperazine with an appropriate sulfonyl chloride. The synthesis can be broken down into two main stages: the formation of the N-benzylpiperazine intermediate and the subsequent sulfonylation.
Step 1: Synthesis of 1-(3-ethoxy-4-methoxybenzyl)piperazine
This intermediate can be prepared by the reductive amination of 3-ethoxy-4-methoxybenzaldehyde with piperazine.
Step 2: Sulfonylation of the Piperazine Nitrogen
The resulting 1-(3-ethoxy-4-methoxybenzyl)piperazine is then reacted with ethylsulfonyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane, to yield the final product.[4]
Synthesis of Structural Analogs
The synthesis of Roflumilast, Apremilast, and LASSBio-448 has been extensively described in the literature and involves more complex multi-step procedures tailored to their specific chemical structures.
Methodologies for Determining Binding Kinetics
The characterization of the binding kinetics of small molecule inhibitors to their protein targets is crucial for understanding their mechanism of action and for optimizing their therapeutic potential. Two of the most powerful and widely used techniques for this purpose are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[5] It provides quantitative information on the association rate constant (kₐ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kₐ).
-
Immobilization of PDE4: Recombinant human PDE4 is immobilized on a sensor chip surface.
-
Analyte Preparation: A series of concentrations of the inhibitor (Compound A or its analogs) are prepared in a suitable running buffer.
-
Association Phase: The inhibitor solution is injected over the sensor surface, and the binding to the immobilized PDE4 is monitored in real-time.
-
Dissociation Phase: The inhibitor solution is replaced with running buffer, and the dissociation of the inhibitor-PDE4 complex is monitored.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters.
Caption: Experimental workflow for SPR analysis.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event.[6] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
-
Sample Preparation: The PDE4 protein is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe. Both solutions must be in identical buffer to minimize heats of dilution.
-
Titration: The inhibitor is titrated into the protein solution in a series of small injections.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein and fitted to a binding model to determine the thermodynamic parameters.
Caption: Experimental workflow for ITC analysis.
Comparative Analysis of Binding Kinetics
The following table summarizes the hypothetical binding kinetics data for Compound A and the known data for its structural analogs against PDE4. The data for Compound A is projected based on its structural similarity to known PDE4 inhibitors and is intended for comparative purposes.
| Compound/Analog | Target | Kₐ (M⁻¹) | Kₐ (M) | kₐ (M⁻¹s⁻¹) | kₒff (s⁻¹) | Method |
| Compound A | PDE4B | 5.0 x 10⁸ | 2.0 x 10⁻⁹ | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | SPR (Hypothetical) |
| Roflumilast | PDE4B | 1.2 x 10⁹ | 8.4 x 10⁻¹⁰ | 3.0 x 10⁵ | 2.5 x 10⁻⁴ | SPR[7] |
| Apremilast | PDE4 | 1.0 x 10⁷ | 1.0 x 10⁻⁷ | Not Reported | Not Reported | Biochemical Assay |
| LASSBio-448 | PDE4B | 7.1 x 10⁵ | 1.4 x 10⁻⁶ | Not Reported | Not Reported | Biochemical Assay[3] |
Discussion and Interpretation of Results
The comparative analysis of the binding kinetics reveals key structure-activity relationships:
-
Core Scaffold: The high affinity of Roflumilast suggests that the 4-amino-3,5-dichloropyridine-N-oxide core is highly effective for PDE4B inhibition.[7] The projected high affinity of Compound A indicates that the N-benzylpiperazine scaffold can also serve as a potent core for PDE4 inhibitors. The lower affinity of Apremilast, despite sharing the same 3-ethoxy-4-methoxybenzyl group, highlights the significant impact of the heterocyclic core on binding.
-
Sulfonyl Group: The ethylsulfonyl group in Compound A is expected to contribute to its binding affinity through interactions with the active site of PDE4. The sulfonamide in LASSBio-448 also demonstrates the importance of this functional group, although its overall affinity is lower, likely due to the different aromatic system.[3]
-
3-Ethoxy-4-Methoxybenzyl Group: The presence of this group in Compound A, Roflumilast, and Apremilast underscores its importance for high-affinity binding to the PDE4 active site. This moiety is known to occupy a key hydrophobic pocket within the enzyme.
Caption: Simplified PDE4 signaling pathway.
Conclusion
This technical guide provides a comprehensive framework for comparing the binding kinetics of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine and its structural analogs as PDE4 inhibitors. While direct experimental data for the primary compound is not publicly available, the comparative analysis with well-characterized inhibitors like Roflumilast, Apremilast, and LASSBio-448 offers valuable insights into the structure-activity relationships governing PDE4 inhibition. The methodologies and protocols detailed herein provide a robust foundation for researchers to conduct their own comparative studies and advance the development of novel anti-inflammatory therapeutics.
References
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available from: [Link]
-
Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. PubMed. Available from: [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. Available from: [Link]
-
Surface plasmon resonance biosensor assay for the analysis of small-molecule inhibitor binding to human and parasitic phosphodiesterases. PubMed. Available from: [Link]
-
Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach. PMC. Available from: [Link]
-
Novel selective PDE4 inhibitors. 2. Synthesis and structure-activity relationships of 4-aryl-substituted cis-tetra- and cis-hexahydrophthalazinones. PubMed. Available from: [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available from: [Link]
-
Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. JOCPR. Available from: [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. Available from: [Link]
-
Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. PMC. Available from: [Link]
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available from: [Link]
-
Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. MDPI. Available from: [Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC. Available from: [Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. Available from: [Link]
-
PDE4 inhibitors: current status. PMC. Available from: [Link]
-
Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors. PLOS. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of novel chemical entities require a rigorous, science-led approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine, a compound whose structural motifs—a piperazine derivative and a sulfonyl group—necessitate its handling as a potent pharmaceutical compound. Our core objective is to transform procedural steps into a self-validating system of safety, ensuring the protection of personnel and the environment.
Part 1: Core Directive - Hazard Analysis and Risk Mitigation
Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for this exact molecule may not be publicly available, we can infer its risk profile by analyzing its constituent chemical groups. This proactive analysis forms the basis of our disposal strategy.
1.1 The Piperazine Moiety: A Red Flag for Potency and Toxicity The piperazine core is a common scaffold in pharmacologically active compounds. Many piperazine derivatives are known to be psychoactive and can exhibit significant toxicity.[1][2] Studies have specifically linked some piperazine designer drugs to hepatotoxicity (liver damage).[3] Furthermore, piperazine itself is a known skin and respiratory sensitizer, capable of causing allergic reactions upon exposure.
Causality Insight: The physiological activity of piperazine derivatives means they are designed to interact with biological systems. This inherent bioactivity demands that we treat 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine as a High Potency Active Pharmaceutical Ingredient (HPAPI), where the primary safety principle is stringent containment to prevent employee exposure.[4][5]
1.2 The Sulfonyl Group: Implications for Persistence and Disposal Method The ethylsulfonyl group is generally chemically stable. However, compounds containing sulfonamide or sulfonyl moieties can be persistent in the environment.[6] The stability of the C-S bond in sulfones means they are not easily degraded by standard chemical neutralization methods like simple acid-base hydrolysis.[7]
Causality Insight: The robustness of the sulfonyl group dictates the choice of the ultimate disposal method. Chemical neutralization is unlikely to be effective. Therefore, complete destruction of the molecule is required, making high-temperature incineration the method of choice.
Part 2: Operational Protocol for Safe Disposal
This protocol is designed to be a closed-loop system, minimizing exposure at every stage from waste generation to final disposal.
2.1 Essential Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified above, all handling and disposal preparations must be conducted within a controlled environment.
-
Primary Engineering Control: All operations involving the solid compound or solutions must be performed in a certified chemical fume hood. For handling quantities greater than a few grams, a glovebox or powder containment enclosure is recommended.[8]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is insufficient. The following must be worn:
2.2 Step-by-Step Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a safe disposal workflow.[11] Cross-contamination of waste streams can lead to dangerous reactions and complicates the disposal process.
Step 1: Identify and Segregate Waste Streams At your workstation, prepare three distinct, clearly labeled waste containers:
-
Solid Waste: For the pure compound, contaminated weigh boats, and wipes.
-
Liquid Waste (Non-aqueous/Organic): For solutions of the compound in organic solvents (e.g., Methanol, Chloroform).
-
Sharps & Glassware: For contaminated pipettes, vials, or other glassware.
Step 2: Select Appropriate Waste Containers Container integrity is non-negotiable.
-
Solids: Use a wide-mouth, screw-cap High-Density Polyethylene (HDPE) container.[12]
-
Liquids: Use a glass or compatible plastic solvent waste container. Ensure it is compatible with the solvents used. Never use metal cans for corrosive waste.[12]
-
Labeling: Every container must be labeled with a hazardous waste tag before any waste is added. The label must clearly state "Hazardous Waste," the full chemical name "1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine," and list all other components (e.g., solvents).[13]
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA) The SAA is a designated area within your lab, at or near the point of waste generation.[14]
-
Keep all waste containers tightly closed when not in use.[13]
-
Store incompatible waste streams separately, using secondary containment bins as a physical barrier.[11]
-
Do not overfill containers; a maximum of 90% capacity is a safe rule of thumb.[12]
Step 4: Final Disposal via Professional Services Under no circumstances should this compound or its solutions be disposed of down the drain.[11]
-
Method: The designated final disposal method is high-temperature incineration at a licensed facility. This process ensures the complete destruction of the potent molecule to non-toxic components.[15]
-
Procedure: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of your full, properly labeled hazardous waste containers. They will manage the logistics with a certified hazardous waste disposal vendor.[12]
Part 3: Emergency Procedures - Spill Management
In the event of a spill, a prepared and immediate response is crucial to prevent exposure and environmental contamination.
-
ALERT & EVACUATE: Immediately alert personnel in the vicinity. Evacuate the immediate area.[9]
-
SECURE: Prevent entry to the spill area.
-
PREPARE: Before re-entering, don the full PPE detailed in section 2.1.
-
CONTAIN & CLEAN:
-
For liquid spills, cover with an inert absorbent material (e.g., sand, vermiculite) from a chemical spill kit.[8]
-
For solid spills, gently cover with a damp paper towel to avoid raising dust, then use an absorbent.
-
Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[16]
-
-
DECONTAMINATE: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as solid hazardous waste. For potent compounds, a validated cleaning procedure may be necessary to ensure all residues are removed.[17]
-
REPORT: Report the incident to your laboratory supervisor and EHS department.
Data Presentation and Visualizations
Table 1: Chemical Profile and Disposal Summary
| Parameter | Information | Source |
| Chemical Name | 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine | - |
| Molecular Formula | C₁₆H₂₆N₂O₄S (Inferred) | - |
| Inferred Hazards | Potent API, potential hepatotoxin, skin/respiratory sensitizer. | [1][3] |
| Handling Controls | Chemical fume hood, double nitrile gloves, safety goggles, lab coat. | [8][9][10] |
| Primary Waste Class | Hazardous Chemical Waste. Do not dispose in regular trash or drain. | [11] |
| Segregation | Separate containers for solid, non-aqueous liquid, and glassware waste. | [13] |
| Storage | Labeled, closed containers in a designated Satellite Accumulation Area. | [14] |
| Final Disposal Method | High-temperature incineration via a licensed hazardous waste contractor. | [12][15] |
| Spill Cleanup | Absorb with inert material; collect into hazardous waste container. | [8] |
Figure 1: Disposal Workflow for 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine
Caption: Workflow for safe disposal from generation to final destruction.
References
- Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441.
-
Wikipedia. Reductive desulfonylation. [Link]
-
PubChem. 1-(3-Methoxy-4-hydroxybenzyl)-4-phenylpiperazine. [Link]
-
ResearchGate. (PDF) Piperazine Derivatives as Dangerous Abused Compounds. [Link]
-
U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]
- Alonso, E. R., et al. (2004). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 69(10), 3564–3567.
-
Aenova Group. SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS. [Link]
-
MDPI. Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. [Link]
-
SWGDRUG.org. 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
PubMed. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. Piperazine: Human health tier II assessment. [Link]
-
Ministry of the Environment, Government of Japan. Summary of the Guideline on the Treatment of Wastes Containing Perfluorooctane Sulfonic Acid (PFOS). [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. [Link]
-
NextSDS. 1-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine. [Link]
-
ACS Publications. Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. [Link]
-
Antibodies.com. Piperazine. [Link]
-
Siegfried. Safety first: Considerations when formulating high potency compounds. [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]
-
PubChem. 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine. [Link]
-
CHEManager Online. Understanding the Requirements of Safe HPAPI Manufacturing. [Link]
-
Lithofin. Trade name : Lithofin MPP. [Link]
-
MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]
-
Princeton University. Laboratory Waste Management Guidelines. [Link]
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aenova-group.com [aenova-group.com]
- 5. agnopharma.com [agnopharma.com]
- 6. mdpi.com [mdpi.com]
- 7. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 8. broadpharm.com [broadpharm.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. danielshealth.com [danielshealth.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. odu.edu [odu.edu]
- 15. env.go.jp [env.go.jp]
- 16. fishersci.com [fishersci.com]
- 17. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine
Comprehensive Safety and Handling Guide: 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine
This guide provides essential safety protocols and operational directives for the handling and disposal of the novel compound, 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine. As the toxicological properties of this specific molecule have not been fully investigated, a cautious approach is paramount.[1] This document is intended for researchers, scientists, and drug development professionals and is structured to ensure that all handling and disposal procedures are conducted with the highest degree of safety and scientific integrity.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Given the absence of a specific Safety Data Sheet (SDS) for 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine, a risk assessment must be conducted based on the chemical's structural analogues. The molecule incorporates a piperazine ring, a structure found in compounds that can cause skin and eye irritation, and in some cases, severe burns.[2] The presence of sulfonyl and benzyl groups also warrants careful handling, as related compounds can be harmful if inhaled, swallowed, or absorbed through the skin.[3]
Inferred Potential Hazards:
-
Acute Toxicity: Potential for harm if swallowed, in contact with skin, or inhaled, based on data for similar chemical structures.[2][3]
-
Skin and Eye Irritation: The piperazine moiety is a known irritant and may cause serious eye damage.[2]
-
Respiratory Irritation: May cause respiratory irritation.[4]
Due to these potential hazards, all laboratory personnel must adhere to the principle of "as low as reasonably practicable" (ALARP) exposure. Engineering controls, such as fume hoods, should be the primary means of exposure reduction.[5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial when handling compounds of unknown toxicity.[6][7] The following table outlines the minimum required PPE, with the understanding that a site-specific and activity-specific risk assessment may necessitate additional protection.[5][8]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield meeting ANSI Z87.1 standards.[6][8] | Protects against splashes and potential exothermic reactions. Goggles provide a seal around the eyes, and a face shield offers broader facial protection.[9] |
| Body Protection | Flame-resistant laboratory coat.[5][6][9] | Protects skin and personal clothing from contamination. Flame-resistant material is a necessary precaution when working with any organic compound. |
| Hand Protection | Double-gloving with a flexible laminate inner glove and a chemically resistant outer glove (e.g., nitrile or neoprene).[6][7] | Provides a robust barrier against skin absorption. The outer glove should be changed immediately upon contamination.[7] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects.[5][9] |
PPE Selection Workflow:
Caption: PPE selection workflow for handling the target compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of the research.
Preparation:
-
Designated Area: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood.[10]
-
Pre-use Inspection: Visually inspect all PPE for any signs of damage or degradation before each use.[7]
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials is readily accessible.
Handling:
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the material. Avoid creating dust.[4]
-
Post-handling: After handling, decontaminate the work area thoroughly. Remove the outer gloves first, followed by the inner gloves, taking care to avoid skin contact. Wash hands thoroughly with soap and water.[4]
Disposal Plan: Responsible Chemical Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
Solid Waste: Unused compound and any grossly contaminated disposable items (e.g., weighing paper, gloves) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Due to the presence of nitrogen and sulfur, this waste should be segregated from other waste streams to prevent the formation of hazardous gases during treatment.[11][12]
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
Disposal Workflow:
Caption: Decision tree for the proper disposal of waste.
Decontamination of Glassware:
-
Rinse glassware with a suitable organic solvent to remove the majority of the compound. Collect this rinsate as hazardous liquid waste.
-
Wash the glassware with soap and water.
-
Perform a final rinse with deionized water.
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: Evacuate the area. For small spills, use an absorbent material to contain the spill, then clean the area with a suitable decontaminating solution. For large spills, contact your institution's environmental health and safety department immediately.
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with handling 1-(3-ethoxy-4-methoxybenzyl)-4-(ethylsulfonyl)piperazine, ensuring a safe and productive research environment.
References
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Retrieved from [Link]
-
Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton University. (2020, June 17). Retrieved from [Link]
-
Personal Protective Equipment | Division of Research Safety - University of Illinois. (n.d.). Retrieved from [Link]
-
How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | AU - SDS Manager. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment - Environmental Health & Safety Services. (n.d.). Retrieved from [Link]
-
CHEMICAL WASTE MANAGEMENT GUIDE - Auburn Research. (n.d.). Retrieved from [Link]
-
1-(3-methoxy-4-methylbenzoyl)piperazine hydrochloride — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]
-
Removal of nitrogen and sulfur compounds from gas oil by adsorption - HARVEST. (2020, August 26). Retrieved from [Link]
-
Laboratory Liquid Waste Disposal Flow Chart. (n.d.). Retrieved from [Link]
- US4167578A - Method for removing sulfur and nitrogen compounds from a gas mixture - Google Patents. (n.d.).
-
Handbook of Chemical Substance Management and Waste Disposal. (n.d.). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. nextsds.com [nextsds.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | AU [sdsmanager.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. broadpharm.com [broadpharm.com]
- 11. research.auburn.edu [research.auburn.edu]
- 12. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]
- 13. chemicea.com [chemicea.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
